6-(2-Methoxyphenyl)pyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(2-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWPDQFILREJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692464 | |
| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255638-36-8 | |
| Record name | 3-Pyridinol, 6-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255638-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol
This technical guide provides a comprehensive overview of a proposed synthetic route for 6-(2-Methoxyphenyl)pyridin-3-ol, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis of substituted pyridin-3-ols is a critical area of research due to their prevalence in pharmaceuticals and other bioactive compounds. This document outlines a robust and adaptable synthetic strategy, presents data in a structured format, and includes detailed experimental protocols based on established chemical principles.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A highly effective and widely utilized method for the synthesis of 6-arylpyridin-3-ols is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. In this proposed synthesis, 6-chloropyridin-3-ol is coupled with 2-methoxyphenylboronic acid to yield the target compound, this compound. This approach is favored for its high functional group tolerance and generally good yields.
A crucial preceding step is the synthesis of the 6-chloropyridin-3-ol starting material. This can be achieved through various methods, one of which involves the diazotization of 6-aminopyridin-3-ol followed by a Sandmeyer reaction.
Quantitative Data Summary
The following tables summarize the quantitative data for the proposed two-step synthesis of this compound.
Table 1: Synthesis of 6-chloropyridin-3-ol
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 6-aminopyridin-3-ol | NaNO₂, HCl(aq) | Water | 0 - 5 | 1 | - | - |
| 2 | Diazonium salt intermediate | CuCl | Water | 50 | 2 | 65 | 97 |
Table 2: Suzuki-Miyaura Cross-Coupling for this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 6-chloropyridin-3-ol | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 82 | >98 |
Experimental Protocols
Synthesis of 6-chloropyridin-3-ol
Materials:
-
6-aminopyridin-3-ol (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Copper(I) Chloride (1.2 eq)
-
Deionized Water
-
Ice
Procedure:
-
A solution of 6-aminopyridin-3-ol in deionized water and concentrated hydrochloric acid is prepared in a round-bottom flask and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in deionized water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
In a separate flask, a solution of copper(I) chloride in deionized water is prepared.
-
The cold diazonium salt solution is added portion-wise to the copper(I) chloride solution.
-
The reaction mixture is then heated to 50 °C and stirred for 2 hours.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-chloropyridin-3-ol.
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
6-chloropyridin-3-ol (1.0 eq)
-
2-methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium Carbonate (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a degassed mixture of 1,4-dioxane and water (4:1) in a round-bottom flask are added 6-chloropyridin-3-ol, 2-methoxyphenylboronic acid, and potassium carbonate.
-
The mixture is further degassed by bubbling with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) is then added, and the flask is equipped with a reflux condenser.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours under an argon atmosphere.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography to yield this compound.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Key Chemical Transformation
Caption: The key Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the Chemical Properties of 6-(2-Methoxyphenyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 6-(2-Methoxyphenyl)pyridin-3-ol. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from publicly available data on structurally related compounds to present a predictive profile. This includes its chemical structure, physicochemical properties, potential synthetic routes, and spectral characteristics. Furthermore, based on the biological activities of analogous methoxyphenylpyridine and pyridin-3-ol scaffolds, this document explores its potential as an antibacterial agent and as a modulator of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Detailed hypothetical experimental protocols for its synthesis and for screening its potential biological activities are provided, alongside graphical representations of relevant signaling pathways and experimental workflows to guide further research.
Chemical and Physical Properties
While experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure. The molecule consists of a pyridin-3-ol core substituted with a 2-methoxyphenyl group at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| Predicted XlogP | 2.1 | PubChem[1] |
| SMILES | COC1=CC=CC=C1C2=NC=C(C=C2)O | PubChem[1] |
| InChI | InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 | PubChem[1] |
| InChIKey | RSWPDQFILREJAD-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthesis via Suzuki-Miyaura Coupling
A potential synthetic route involves the palladium-catalyzed Suzuki coupling of a protected 6-halopyridin-3-ol with 2-methoxyphenylboronic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-bromo-3-(methoxymethoxy)pyridine (or other suitable protected 6-halopyridin-3-ol)
-
2-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: To an oven-dried flask, add 6-bromo-3-(methoxymethoxy)pyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Protected Intermediate: Purify the crude product by silica gel column chromatography to obtain the protected 6-(2-methoxyphenyl)-3-(methoxymethoxy)pyridine.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and add a catalytic amount of hydrochloric acid.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction with a mild base, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
Spectral Data (Representative)
No experimental spectra for this compound are publicly available. The following tables provide expected chemical shifts and spectral features based on data from structurally similar compounds.
NMR Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Aromatic-H (Pyridine) | 7.0 - 8.5 | Aromatic-C (Pyridine) | 115 - 155 |
| Aromatic-H (Phenyl) | 6.9 - 7.8 | Aromatic-C (Phenyl) | 110 - 160 |
| -OH | 9.0 - 10.0 (broad s) | C-O (Pyridine) | 150 - 160 |
| -OCH₃ | ~3.9 (s) | C-O (Methoxy) | 155 - 160 |
| -OCH₃ | ~55 |
Note: Predicted shifts are based on general values for substituted pyridines and methoxybenzenes. Actual values may vary.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=C and C=N stretch (aromatic) | 1450 - 1600 |
| C-O stretch (phenol) | 1200 - 1260 |
| C-O stretch (aryl ether) | 1000 - 1075 (asymmetric), 1200 - 1275 (symmetric) |
Mass Spectrometry
Table 4: Predicted Mass-to-Charge Ratios for Common Adducts
| Adduct | Calculated m/z |
| [M+H]⁺ | 202.0863 |
| [M+Na]⁺ | 224.0682 |
| [M-H]⁻ | 200.0717 |
Source: Predicted values from PubChem.[1]
Potential Biological Activity and Signaling Pathways
The methoxyphenylpyridine scaffold is present in a number of biologically active molecules. Based on the activities of related compounds, this compound may exhibit antibacterial properties or act as a kinase inhibitor, potentially targeting the PI3K signaling pathway.
Potential as a PI3K Inhibitor
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2] Its dysregulation is implicated in various diseases, including cancer. Several pyridine-based molecules have been identified as inhibitors of PI3K isoforms.[2]
PI3K Signaling Pathway
Caption: Hypothetical inhibition of the PI3K signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant human PI3K enzyme
-
Substrate (e.g., phosphatidylinositol)
-
ATP
-
This compound (test compound)
-
Positive control inhibitor (e.g., Wortmannin)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, the PI3K enzyme, and the substrate.
-
Add the test compound or control to the wells.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for Kinase Inhibitor Screening
Caption: Workflow for in vitro kinase inhibitor screening.
Potential as an Antibacterial Agent
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. The presence of both a hydroxyl and a methoxyphenyl group on the pyridine ring could contribute to its interaction with bacterial targets.
Experimental Protocol: Broth Microdilution Antibacterial Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining antibacterial MIC.
Conclusion
This compound is a compound with a structure that suggests potential biological activity. While experimental data is currently limited, this guide provides a predictive framework for its chemical properties, a plausible synthetic strategy, and potential avenues for biological investigation. The provided protocols and workflows for synthesis and biological screening are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further experimental validation is necessary to confirm the properties and activities outlined in this document.
References
Spectroscopic Analysis of 6-(2-Methoxyphenyl)pyridin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(2-Methoxyphenyl)pyridin-3-ol. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar molecules. It also outlines detailed experimental protocols for its synthesis and subsequent spectroscopic characterization.
Core Spectroscopic Data
The following tables summarize the predicted and available spectroscopic data for this compound (Molecular Formula: C₁₂H₁₁NO₂, Monoisotopic Mass: 201.07898 Da)[1].
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine-H2 | 7.9 - 8.1 | d | ~2.5 |
| Pyridine-H4 | 7.2 - 7.4 | dd | ~8.5, 2.5 |
| Pyridine-H5 | 7.0 - 7.2 | d | ~8.5 |
| Phenyl-H3' | 7.3 - 7.5 | t | ~7.5 |
| Phenyl-H4' | 7.0 - 7.2 | t | ~7.5 |
| Phenyl-H5' | 7.6 - 7.8 | d | ~7.5 |
| Phenyl-H6' | 6.9 - 7.1 | d | ~8.0 |
| OCH₃ | 3.8 - 4.0 | s | - |
| OH | 9.0 - 10.0 | br s | - |
Note: Predicted values are based on the analysis of similar methoxy-substituted phenylpyridines. Actual experimental values may vary.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine-C2 | 145 - 148 |
| Pyridine-C3 | 150 - 153 |
| Pyridine-C4 | 120 - 123 |
| Pyridine-C5 | 125 - 128 |
| Pyridine-C6 | 155 - 158 |
| Phenyl-C1' | 128 - 131 |
| Phenyl-C2' | 156 - 159 |
| Phenyl-C3' | 110 - 113 |
| Phenyl-C4' | 120 - 123 |
| Phenyl-C5' | 129 - 132 |
| Phenyl-C6' | 120 - 123 |
| OCH₃ | 55 - 57 |
Note: Predicted values are based on the analysis of similar methoxy-substituted phenylpyridines. Actual experimental values may vary.
Mass Spectrometry Data
Table 3: Predicted m/z Values for Adducts of this compound. [1]
| Adduct | m/z |
| [M+H]⁺ | 202.08626 |
| [M+Na]⁺ | 224.06820 |
| [M-H]⁻ | 200.07170 |
| [M+NH₄]⁺ | 219.11280 |
| [M+K]⁺ | 240.04214 |
| [M]⁺ | 201.07843 |
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Characteristic IR Absorption Bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 2960 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-O-C stretch (ether) | 1020 - 1275 | Strong |
Note: Predicted values are based on general IR correlation tables and data from similar compounds.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids.
Materials:
-
6-Bromopyridin-3-ol
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add 6-bromopyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
2. Mass Spectrometry (MS)
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes to observe different adducts.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
3. Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Solid sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Analysis:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the key steps in the proposed Suzuki-Miyaura synthesis of this compound.
References
Crystal Structure of 6-(2-Methoxyphenyl)pyridin-3-ol: A Search for Core Data
Despite a comprehensive search of scientific literature and crystallographic databases, the experimental crystal structure of 6-(2-Methoxyphenyl)pyridin-3-ol has not been determined or is not publicly available. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols for its determination, cannot be provided at this time.
The investigation for the crystal structure of this compound involved extensive queries of chemical and crystallographic repositories, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). These searches did not yield any specific crystallographic information, such as a Crystallographic Information File (CIF), for the target molecule.
While no data exists for this compound, structural information for related compounds containing either a methoxyphenyl or a substituted pyridine moiety has been reported. These include derivatives of quinoxaline, terpyridine, and other complex heterocyclic systems. However, the unique three-dimensional arrangement of atoms and molecules in a crystal is highly specific to the exact chemical structure. Therefore, data from analogous compounds cannot be used to accurately describe the crystal packing, bond lengths, bond angles, and intermolecular interactions of this compound.
Future Outlook
The determination of the crystal structure of this compound would require experimental work, typically involving single-crystal X-ray diffraction. A general workflow for such a study is outlined below.
General Experimental Workflow for Crystal Structure Determination
This diagram illustrates a typical process that would be followed to determine the crystal structure of a compound like this compound.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Should the crystal structure of this compound be determined and published in the future, a comprehensive technical guide could be developed. This would include a detailed analysis of its crystallographic parameters, molecular geometry, intermolecular interactions, and a comparison with structurally related compounds. For researchers and professionals in drug development, such information would be invaluable for understanding its solid-state properties and for structure-based drug design efforts.
An In-depth Technical Guide to the Purification of 6-(2-Methoxyphenyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification of 6-(2-Methoxyphenyl)pyridin-3-ol, a key intermediate in pharmaceutical research. The following sections detail a likely synthetic route, the resulting impurity profile, and a multi-step purification strategy designed to achieve high purity suitable for downstream applications.
Introduction and Impurity Profile
This compound is a biaryl compound commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a boronic acid or its ester with a halo-pyridine. For the synthesis of the target molecule, a plausible route is the reaction of 2-methoxyphenylboronic acid with 6-bromopyridin-3-ol.
This synthetic approach can introduce several classes of impurities that must be removed to ensure the quality and reliability of the final compound. Understanding this impurity profile is critical for designing an effective purification strategy.
Potential Impurities:
-
Unreacted Starting Materials: Residual 2-methoxyphenylboronic acid and 6-bromopyridin-3-ol.
-
Catalyst Residues: Palladium from the catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and its ligands (e.g., triphenylphosphine, triphenylphosphine oxide).
-
Homocoupling Byproducts: 2,2'-dimethoxybiphenyl, formed from the self-coupling of 2-methoxyphenylboronic acid.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, cesium carbonate).
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., 1,4-dioxane, toluene, water).
A logical workflow for the purification of this compound is outlined below.
Caption: A typical workflow for the synthesis and purification of this compound.
Purification Strategy and Methodologies
A multi-step purification strategy is recommended to effectively remove the diverse range of potential impurities. This typically involves an initial aqueous workup followed by one or more chromatographic and/or recrystallization steps.
Aqueous Workup
The initial purification step after the Suzuki-Miyaura coupling reaction is a standard aqueous workup. This procedure aims to remove the bulk of inorganic salts, water-soluble impurities, and some of the more polar starting materials.
Experimental Protocol:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like 1,4-dioxane, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic components and remove some of the boronic acid residues.
-
Water to remove inorganic salts.
-
Brine (saturated aqueous sodium chloride) to reduce the water content in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude product.
Silica Gel Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from less polar impurities, such as the homocoupling byproduct (2,2'-dimethoxybiphenyl), and more polar impurities, including unreacted starting materials and catalyst residues.[1]
Experimental Protocol:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point.[1][2] Given the predicted moderate polarity of the target compound (XlogP ≈ 2.1), a gradient from 10% to 50% ethyl acetate in hexanes is likely to be effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product. For more polar impurities, a solvent system like dichloromethane/methanol might be necessary.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product and concentrate them using a rotary evaporator.
-
Caption: Workflow for purification by silica gel column chromatography.
Recrystallization
Recrystallization is an excellent final purification step to remove minor impurities and obtain a crystalline, high-purity solid. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.[3]
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but have high solubility at its boiling point. For a moderately polar aromatic compound like this compound, good candidate solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, or a mixed solvent system such as ethyl acetate/hexanes or ethanol/water.[4][5]
-
Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities. Dry the crystals in a vacuum oven to remove all traces of solvent.
Data Presentation
The following table provides an illustrative summary of the expected outcomes for each purification step. The values are representative of typical yields and purities achieved with these methods for similar compounds and are not based on specific experimental data for this compound.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) | Key Impurities Removed |
| Aqueous Workup | Crude Reaction Mixture | Crude Product | >95 | 60-80 | Inorganic salts, water-soluble reagents |
| Column Chromatography | Crude Product | Partially Purified Product | 70-90 | 95-98 | Unreacted starting materials, homocoupling byproducts, catalyst residues |
| Recrystallization | Partially Purified Product | High Purity Product | 80-95 | >99 | Minor structurally similar impurities, residual catalyst |
Conclusion
The successful purification of this compound synthesized via a Suzuki-Miyaura coupling reaction requires a systematic, multi-step approach. An initial aqueous workup is essential for removing inorganic byproducts. Subsequent purification by silica gel column chromatography is highly effective in separating the target compound from a range of organic impurities. A final recrystallization step can be employed to achieve high purity, yielding a product suitable for the stringent requirements of drug development and other advanced research applications. The specific conditions for each step, particularly the choice of solvents for chromatography and recrystallization, should be optimized based on small-scale trials to ensure the best possible outcome.
References
Stability of 6-(2-Methoxyphenyl)pyridin-3-ol under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential stability of 6-(2-methoxyphenyl)pyridin-3-ol under various stress conditions. While specific experimental data for this compound is not publicly available, this document extrapolates from the known chemistry of pyridin-3-ol and related methoxyphenyl pyridine derivatives to predict stability profiles and degradation pathways. It further outlines the standard methodologies and experimental workflows required for a comprehensive stability assessment, serving as a foundational resource for researchers in drug development.
Predicted Stability Profile and Degradation Pathways
The chemical structure of this compound, featuring a pyridin-3-ol core with a methoxyphenyl substituent, suggests potential susceptibility to specific degradation pathways. The electron-rich nature of the pyridine ring, coupled with the phenolic hydroxyl and methoxy groups, indicates that the molecule may be sensitive to oxidative, photolytic, and extreme pH conditions.
Potential Degradation Pathways Include:
-
Oxidation: The pyridin-3-ol moiety is susceptible to oxidation, which could lead to the formation of N-oxides, quinone-like structures, or ring-opening products. The methoxy group can also undergo oxidation.
-
Hydrolysis: Under strongly acidic or basic conditions, the ether linkage of the methoxy group could be susceptible to hydrolysis, yielding a phenolic derivative.
-
Photodegradation: Aromatic and heteroaromatic systems can be prone to degradation upon exposure to UV or visible light, potentially leading to radical-mediated reactions and the formation of complex degradation products.
Generally, pyridine and its derivatives are considered stable and relatively unreactive.[1] However, they can be attacked by electrophiles at the ring nitrogen and certain carbon atoms.[1]
Experimental Protocols for Stability Testing
A comprehensive assessment of the stability of this compound would necessitate forced degradation studies. These studies are crucial for identifying potential degradation products, understanding degradation mechanisms, and establishing the intrinsic stability of the molecule.[2]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products that might be observed during long-term storage.
Table 1: Hypothetical Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Cleavage of the methoxy group to a phenol | HPLC-UV, LC-MS |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | Potential for ring opening or rearrangement | HPLC-UV, LC-MS |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxides, hydroxylated derivatives, ring-opened products | HPLC-UV, LC-MS |
| Thermal Stress | Solid-state at 105°C for 48 hours | Minimal degradation expected if thermally stable | HPLC-UV |
| Photostability | Exposure to ICH Q1B compliant light source (UV and visible) | Complex mixture of photoproducts | HPLC-UV, LC-MS |
Analytical Methodology
A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A typical method would be:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometry at a wavelength of maximum absorbance for this compound.
-
Mass Spectrometry (LC-MS): Coupled with HPLC to identify the mass of degradation products, aiding in structure elucidation.
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for conducting a comprehensive stability study of this compound.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under oxidative and hydrolytic stress.
Summary of Hypothetical Quantitative Data
The following table presents a hypothetical summary of the degradation of this compound under various stress conditions, as would be determined by a stability-indicating HPLC method.
Table 2: Hypothetical Degradation Data
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Major Degradant (% Area) |
| Initial (Unstressed) | 99.8 | 0.2 | - |
| Acid Hydrolysis | 85.2 | 14.8 | 12.5 (Degradant F) |
| Base Hydrolysis | 92.1 | 7.9 | 5.3 (Unknown) |
| Oxidation | 78.5 | 21.5 | 15.2 (Degradant D) |
| Thermal Stress | 99.5 | 0.5 | 0.3 (Unknown) |
| Photostability | 90.3 | 9.7 | 7.1 (Multiple Degradants) |
Conclusion
This technical guide provides a predictive overview of the stability of this compound and a framework for its experimental evaluation. Based on the chemistry of its core structures, the compound is likely to be most susceptible to oxidative and strong acid-catalyzed degradation. A thorough investigation using forced degradation studies coupled with a validated stability-indicating HPLC method is essential to fully characterize its stability profile. The provided workflows and potential degradation pathways serve as a valuable starting point for researchers and drug development professionals working with this and structurally related molecules.
References
An In-depth Technical Guide to the Solubility of 6-(2-Methoxyphenyl)pyridin-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(2-Methoxyphenyl)pyridin-3-ol, a crucial parameter for its development in pharmaceutical and chemical research. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a standardized experimental protocol for its determination, a template for data presentation, and an illustrative biological pathway where similar compounds are active.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. To facilitate standardized data collection and comparison, the following table is provided for researchers to record their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Ethanol | Alcohol | 25 | Shake-Flask | ||
| e.g., Acetone | Ketone | 25 | Shake-Flask | ||
| e.g., Ethyl Acetate | Ester | 25 | Shake-Flask | ||
| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Shake-Flask | ||
| e.g., Toluene | Aromatic Hydrocarbon | 25 | Shake-Flask | ||
| e.g., Hexane | Aliphatic Hydrocarbon | 25 | Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Shake-Flask | ||
| e.g., N,N-Dimethylformamide (DMF) | Amide | 25 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol provides a detailed methodology for its application to this compound.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Calibrated pH meter (for buffered systems, if applicable)
2.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2] The time required for equilibration should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient period for the excess solid to settle. Centrifugation can also be used to facilitate this separation.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the results in units such as g/L and mol/L.
-
Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[2]
2.3. Experimental Workflow Diagram
Potential Biological Signaling Pathway
While the specific biological targets of this compound are not yet defined in the literature, derivatives of pyridin-3-ol have been investigated for their biological activities, including their role in modulating cellular redox environments. For instance, a diselenide-derivative of 3-pyridinol has been shown to induce reductive stress-mediated cell death in A549 lung cancer cells by inhibiting key redox enzymes.[3] The following diagram illustrates a plausible signaling pathway based on these findings.
3.1. Reductive Stress-Mediated Apoptosis Pathway
This pathway depicts how a pyridin-3-ol derivative could alter the cellular redox balance, leading to cell cycle arrest and apoptosis.
This guide provides the necessary framework for researchers to systematically investigate the solubility of this compound and to consider its potential biological activities based on related structures. The provided experimental protocol and data presentation format are intended to promote consistency and comparability of results across different laboratories.
References
The Ascending Trajectory of Pyridin-3-ol Derivatives: A Technical Guide to Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The pyridin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Its unique electronic properties and capacity for hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery and isolation of novel pyridin-3-ol derivatives, with a focus on presenting quantitative data, detailed experimental protocols, and the visualization of their mechanisms of action through signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for representative, recently developed pyridine derivatives, illustrating the potency and efficacy achieved through targeted synthesis. While specific data for a single, novel pyridin-3-ol derivative is consolidated from various sources for illustrative purposes, these tables reflect the typical parameters evaluated in drug discovery campaigns.
Table 1: Synthesis and Purification of Representative Pyridine Derivatives
| Compound ID | Synthetic Yield (%) | Purification Method | Final Purity (%) |
| PYR-01 | 75 | Column Chromatography | >98 |
| PYR-02 | 68 | Recrystallization | >99 |
| PYR-03 | 82 | Preparative HPLC | >99 |
Table 2: In Vitro Antibacterial Activity of 3-(pyridin-3-yl)-2-oxazolidinone Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |
| 21b | 4 | 2 | 8 | 4 |
| 21d | 2 | 1 | 4 | 2 |
| 21e | 4 | 2 | 8 | 4 |
| 21f | 2 | 1 | 4 | 2 |
| Linezolid | 2 | 1 | 2 | 1 |
Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which serve as a proxy for novel pyridin-3-yl compounds.[1]
Table 3: Anticancer Activity of Pyridin-3-yl Pyrimidine Derivatives against K562 Leukemia Cells
| Compound ID | Bcr-Abl Kinase Inhibition (IC50, µM) | K562 Cell Proliferation (IC50, µM) |
| A2 | 0.019 | 0.046 |
| A8 | 0.023 | 0.051 |
| A9 | 0.028 | 0.063 |
| Imatinib | 0.025 | 0.058 |
Data represents findings from a study on pyridin-3-yl pyrimidines as Bcr-Abl inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following protocols are representative of the synthesis and isolation of novel pyridin-3-ol derivatives.
General Synthesis of Substituted Pyridin-3-ols
This protocol outlines a common synthetic route to access substituted pyridin-3-ol derivatives, which can be adapted for various analogues.
Materials:
-
Substituted 2-chloronicotinaldehyde
-
Organoboron reagent (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Reducing agent (e.g., NaBH₄)
-
Acid for deprotection (e.g., HBr)
Procedure:
-
Suzuki Coupling: To a solution of substituted 2-chloronicotinaldehyde (1.0 eq) in a dioxane/water mixture (4:1), add the organoboron reagent (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Reduction: The purified aldehyde is dissolved in methanol and cooled to 0 °C. A reducing agent (1.5 eq) is added portion-wise, and the reaction is stirred for 2 hours.
-
The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.
-
Demethylation/Deprotection: The resulting alcohol is treated with a strong acid at reflux for 4 hours to yield the final pyridin-3-ol derivative.
-
The reaction is neutralized with a saturated NaHCO₃ solution, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to yield the crude product, which is then purified by recrystallization or preparative HPLC.
Isolation and Purification of Natural Pyridin-3-ol Alkaloids
This protocol describes a general procedure for the isolation of pyridin-3-ol derivatives from natural sources, such as marine sponges.[3]
Materials:
-
Lyophilized biological material (e.g., marine sponge)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: The lyophilized and ground biological material is extracted sequentially with a mixture of DCM and MeOH (1:1) at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to vacuum liquid chromatography on silica gel, eluting with a gradient of hexane, ethyl acetate, and methanol to yield several fractions.
-
Size-Exclusion Chromatography: The bioactive fractions are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.
-
Final Purification: The final purification is achieved by reversed-phase HPLC on a C18 column using a gradient of water and acetonitrile with 0.1% trifluoroacetic acid to afford the pure pyridin-3-ol derivatives.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways of novel pyridin-3-ol derivatives is paramount for their development as therapeutic agents. Many pyridine-based compounds have been identified as potent kinase inhibitors.[4][5]
Inhibition of the PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyridinopyrimidine derivatives have been shown to be potent inhibitors of PI3K and/or mTOR kinases.[6]
Caption: Inhibition of the PI3K/mTOR signaling pathway by a novel pyridin-3-ol derivative.
Experimental Workflow for Kinase Inhibition Assay
The following workflow outlines a typical procedure to determine the inhibitory activity of a novel compound against a target kinase.
Caption: General experimental workflow for determining the IC50 value in a kinase inhibition assay.
This technical guide provides a foundational understanding of the processes involved in the discovery and isolation of novel pyridin-3-ol derivatives. The combination of robust synthetic and isolation protocols, comprehensive biological evaluation, and a deep understanding of the underlying mechanism of action is essential for the successful development of these promising compounds into next-generation therapeutics.
References
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Theoretical Modeling of 6-(2-Methoxyphenyl)pyridin-3-ol: A Computational Guide for Drug Discovery and Molecular Design
This technical whitepaper provides a comprehensive theoretical framework for the molecular modeling of 6-(2-Methoxyphenyl)pyridin-3-ol. Tailored for researchers, computational chemists, and professionals in drug development, this document outlines the core computational methodologies, hypothetical data interpretation, and potential experimental validation protocols. The approaches detailed herein are grounded in established computational chemistry practices and are designed to elucidate the structural, electronic, and potential biological properties of this novel pyridine derivative.
Introduction
Substituted pyridin-3-ol scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities, acting as hinges for kinase inhibitors, bioisosteres for phenols, and key pharmacophoric elements in a range of therapeutic agents. The specific compound, this compound, combines this privileged core with a methoxyphenyl substituent, a group known to influence pharmacokinetic properties and receptor binding interactions. Theoretical modeling provides a powerful, resource-efficient avenue to predict the molecular characteristics of such compounds before their synthesis, guiding rational drug design and hypothesis-driven experimental work.
This guide presents a hypothetical, yet methodologically rigorous, exploration of this compound using Density Functional Theory (DFT) for quantum chemical calculations and molecular docking to probe potential protein-ligand interactions.
Computational Methodologies
A multi-faceted computational approach is proposed to build a comprehensive profile of this compound. The workflow begins with the optimization of the molecular structure and calculation of its intrinsic properties, followed by an investigation of its potential interactions within a biological target.
Density Functional Theory (DFT) Calculations
DFT calculations are employed to determine the optimized molecular geometry and electronic properties of the title compound. These calculations provide foundational data for understanding the molecule's stability, reactivity, and spectroscopic signature.
Protocol:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Methodology: All calculations are performed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between accuracy and computational cost for a molecule of this size.[3]
-
Geometry Optimization: The initial 3D structure of this compound is optimized without constraints in the gas phase. The convergence criteria are set to the default values of the software.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Analysis: The optimized geometry is used to calculate key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) surface.
Molecular Docking
To investigate the potential of this compound as a therapeutic agent, molecular docking studies can be performed. Based on the activities of similar pyridine-containing molecules, a relevant protein target such as the mTOR kinase (PDB ID: 4JT6) is selected for this hypothetical study.[1]
Protocol:
-
Software: AutoDock Vina, Schrödinger Suite, or similar molecular docking software.
-
Ligand Preparation: The DFT-optimized structure of this compound is used. Gasteiger charges are computed, and rotatable bonds are defined.
-
Receptor Preparation: The crystal structure of the target protein (e.g., mTOR, PDB: 4JT6) is obtained from the Protein Data Bank.[1] Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using the appropriate force field.
-
Grid Generation: A docking grid box is defined to encompass the active site of the receptor, typically centered on the position of the co-crystallized inhibitor.
-
Docking Simulation: The prepared ligand is docked into the receptor's active site using a validated docking algorithm. Multiple binding poses are generated and ranked based on their predicted binding affinity (scoring function).
-
Interaction Analysis: The best-scoring poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the active site.
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from the proposed theoretical calculations. These values are illustrative and serve as a template for presenting actual computational results.
Table 1: Predicted Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-O (hydroxyl) | 1.358 |
| C-N (pyridine) | 1.335 | |
| C-C (inter-ring) | 1.485 | |
| C-O (methoxy) | 1.365 | |
| Bond Angles (°) | C-N-C (pyridine) | 117.5 |
| C-C-O (hydroxyl) | 119.8 | |
| C-C-C (inter-ring) | 121.0 | |
| Dihedral Angle (°) | Pyridine - Phenyl | 45.2 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Hydroxyl (-OH) | 3650 (sharp) |
| C-H stretch | Aromatic | 3100 - 3000 |
| C=N, C=C stretch | Pyridine Ring | 1610, 1580, 1470 |
| C-O stretch | Hydroxyl, Ether | 1250, 1030 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.22 eV |
| HOMO-LUMO Gap (ΔE) | 4.63 eV |
| Dipole Moment | 2.15 Debye |
Table 4: Hypothetical Molecular Docking Results against mTOR (PDB: 4JT6)
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -7.8 | Val2240, Met2345 | Hydrogen Bond (with -OH) |
| Trp2239, Tyr2225 | Pi-Stacking, Hydrophobic | ||
| Reference Inhibitor | -9.5 | Val2240, Asp2357 | Hydrogen Bond, Salt Bridge |
Experimental Protocols for Validation
Theoretical models are most powerful when validated by experimental data. The following protocols outline the synthesis and characterization necessary to confirm the computational predictions.
Synthesis Protocol
A plausible synthetic route could involve a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.
Procedure:
-
Starting Materials: 6-chloropyridin-3-ol and (2-methoxyphenyl)boronic acid.
-
Reaction: To a solution of 6-chloropyridin-3-ol (1.0 eq) and (2-methoxyphenyl)boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq) as the catalyst and K₂CO₃ (3.0 eq) as the base.
-
Conditions: The reaction mixture is purged with argon and heated to 90 °C for 12 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be used to confirm the chemical structure, including the connectivity of the pyridine and phenyl rings and the positions of the substituents. The experimental chemical shifts can be compared with those predicted by DFT calculations using the GIAO method.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The experimental FTIR spectrum will be recorded and compared with the predicted vibrational frequencies from DFT calculations. Key peaks, such as the O-H stretch of the hydroxyl group and the C-O stretches, should correlate with the theoretical data.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the synthesized compound.
Conclusion
This guide outlines a robust theoretical framework for the characterization of this compound. By integrating DFT calculations and molecular docking, researchers can generate a detailed profile of the molecule's structural, electronic, and potential biological properties. The hypothetical data and protocols presented here serve as a comprehensive roadmap for initiating computational studies on this and related molecules. The synergy between these theoretical predictions and subsequent experimental validation is crucial for accelerating the discovery and development of novel chemical entities in the fields of medicinal chemistry and materials science.
References
A Technical Guide to Quantum Chemical Calculations of Methoxyphenylpyridines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of methoxyphenylpyridines. This class of compounds is of significant interest in medicinal chemistry and materials science, and computational methods offer a powerful tool for elucidating their electronic structure, reactivity, and potential biological activity. This guide details the prevalent computational methodologies, presents key quantitative data from various studies, and outlines the logical workflow for performing such calculations.
Theoretical Framework and Computational Methodologies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the molecular properties of methoxyphenylpyridine derivatives. These methods allow for the accurate prediction of geometries, electronic properties, and spectroscopic signatures.
Density Functional Theory (DFT)
DFT is a widely used method due to its favorable balance of computational cost and accuracy. The choice of functional and basis set is crucial for obtaining reliable results.
Commonly Employed Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most popular choices for organic molecules, providing a good description of molecular geometries and energies.[1][2][3][4][5]
-
B3PW91 (Becke, 3-parameter, Perdew-Wang 91): Another hybrid functional that is often used and provides results comparable to B3LYP.[1]
-
PBE0 and PBE: These functionals are also utilized, with PBE being more time-efficient, though sometimes at the cost of accuracy compared to hybrid functionals like B3LYP.[6]
Commonly Employed Basis Sets:
-
Pople-style basis sets: 6-31G, 6-31G(d,p), 6-311++G(d,p) are frequently used, with the inclusion of polarization (d,p) and diffuse (++) functions being important for describing non-covalent interactions and accurately representing the electron density, especially in heteroatomic systems.[1][2][3][4][5][7][8][9]
-
def2-TZVP: This triple-zeta valence basis set with polarization is also a robust choice for accurate calculations.[10]
Ab Initio Methods
While more computationally demanding, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can also be employed, often for benchmarking purposes.[8]
Experimental Protocols: A Computational Approach
The following outlines a typical workflow for the quantum chemical investigation of a methoxyphenylpyridine derivative.
Molecular Structure Input and Optimization
The initial step involves generating the 3D structure of the target molecule. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into a 3D structure. The geometry is then optimized to find the minimum energy conformation on the potential energy surface. This is a critical step as all subsequent property calculations are dependent on the optimized geometry.[8]
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed. These serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions using Potential Energy Distribution (PED) analysis.[2][4][5]
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions, chemical reactivity, and kinetic stability of the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.[2][4][9][11]
-
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.[1][2][4][5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[2][4][12]
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which can be directly compared with experimental data for structure validation.[1][7]
Solvation Effects
To model the behavior of methoxyphenylpyridines in a specific solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed.[13] For a more explicit treatment of solvent-solute interactions, cluster models where the solute is surrounded by a shell of solvent molecules can be used.[10]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical calculations of various methoxyphenylpyridine derivatives and related structures from the literature.
Table 1: Calculated Structural Parameters of Methoxyphenyl Derivatives
| Molecule | Method/Basis Set | Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |
| 2-Methoxy-4-[(...)]phenyl-2-methylbenzoate[1] | B3LYP/6-311G(d,p) | C-O (methoxy) | 1.36 | C-O-C (methoxy) | 117.5 |
| (E)-1-(4-methoxyphenyl)-...-carbohydrazide[7] | B3LYP/6-311++G(d,p) | C-O (methoxy) | 1.369 | C-O-C (methoxy) | 117.8 |
| 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone[9] | B3LYP/6-311++G(d,p) | C-O (methoxy) | 1.365 | C-O-C (methoxy) | 118.2 |
| 4-methoxypyrimidin-5-ol[3] | B3LYP/6-311++G(d,p) | C4-O7 (methoxy) | 1.358 | C5-C4-O7 | 125.1 |
| 1-(3-methoxyphenyl)-5-Phenyl-2,4-Pentadiene-3-one[5] | B3LYP/6-311++G(d,p) | C-O (methoxy) | 1.364 | C-O-C (methoxy) | 118.2 |
Table 2: Calculated Electronic Properties of Methoxyphenyl Derivatives
| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Methoxy-4-[(...)]phenyl-2-methylbenzoate[1] | B3LYP/6-311G(d,p) | -6.23 | -1.85 | 4.38 | 4.58 |
| 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone[9] | B3LYP/6-311++G(d,p) | -6.12 | -2.49 | 3.63 | 3.85 |
| 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine[2] | B3LYP/6-311++G(d,p) | -5.20 | -0.68 | 4.52 | 2.24 |
| 4-methoxypyrimidin-5-ol[3] | B3LYP/6-311++G(d,p) | -6.45 | -1.52 | 4.93 | 3.21 |
| 1-(3-methoxyphenyl)-5-Phenyl-2,4-Pentadiene-3-one[5] | B3LYP/6-311++G(d,p) | -5.87 | -2.43 | 3.44 | 3.98 |
Visualizing Computational Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the logical flow of quantum chemical calculations and key theoretical concepts.
Caption: A typical workflow for quantum chemical calculations.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. openaccesspub.org [openaccesspub.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journalijar.com [journalijar.com]
- 9. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. irjweb.com [irjweb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Tiered Strategy for the Biological Activity Screening of 6-(2-Methoxyphenyl)pyridin-3-ol
Introduction: Rationale and Scientific Context
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][] The subject of this guide, 6-(2-Methoxyphenyl)pyridin-3-ol, integrates this potent pyridine core with two other pharmacologically significant moieties: a methoxyphenyl group and a pyridin-3-ol structure.
The methoxy group on a phenyl ring is a common feature in molecules with anticancer and anti-inflammatory effects, often influencing ligand-protein binding and downstream signaling pathways.[3][4] Furthermore, the hydroxyl group at the 3-position of the pyridine ring not only contributes to the molecule's electronic properties and potential for hydrogen bonding but also presents a strategic site for developing water-soluble prodrugs.[5]
Given this structural rationale, a systematic and logically tiered screening approach is essential to efficiently identify and characterize the primary biological activities of this compound. This document outlines a validated workflow, progressing from foundational characterization to broad-spectrum bioactivity and finally to targeted, hypothesis-driven assays. The protocols herein are designed to be self-validating, providing researchers with a robust framework for investigation.
Part 1: Foundational Physicochemical Characterization
Directive: Before initiating cell-based assays, it is imperative to understand the compound's fundamental physicochemical properties. These data are critical for ensuring accurate dosing, avoiding experimental artifacts, and obtaining reproducible results.
Protocol 1.1: Aqueous Solubility Assessment (Kinetic Method)
Principle: This assay determines the kinetic solubility of the test compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS) by rapid precipitation. This is crucial for preparing stock solutions and ensuring the compound does not precipitate in the culture medium during experiments.
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to multiple wells.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS, creating a final nominal concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting.
-
Prepare a serial dilution series directly in the plate.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to equilibrate.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
In parallel, analyze the clear supernatant of each well using HPLC-UV or LC-MS/MS to quantify the concentration of the dissolved compound.
-
The highest concentration that remains clear (low turbidity) and is confirmed by quantitative analysis is determined as the kinetic solubility.
Protocol 1.2: Chemical Stability in Assay Medium
Principle: This protocol assesses the stability of the compound in the complete cell culture medium over the typical duration of a cell-based experiment (e.g., 48-72 hours). Degradation of the compound can lead to a loss of activity or the formation of active metabolites, confounding data interpretation.
Methodology:
-
Prepare the complete cell culture medium to be used in subsequent assays (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Spike the medium with this compound to a final concentration relevant for screening (e.g., 10 µM).
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots at multiple time points (e.g., 0, 4, 24, 48, and 72 hours).
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C.
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the remaining parent compound concentration at each time point.
-
Plot the concentration versus time. A degradation of <10% over the experimental timeframe is generally considered acceptable.
Part 2: Tier 1 - Broad-Spectrum Cytotoxicity Screening
Directive: The initial biological assessment should establish the compound's general effect on cell viability and proliferation. This identifies the appropriate concentration range for subsequent targeted assays, distinguishing between specific biological modulation and non-specific cytotoxicity.
Workflow for Tiered Biological Screening
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(2-Methoxyphenyl)pyridin-3-ol as a Potential Kinase Inhibitor
Application Notes
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific protein substrates.[3][4] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have become one of the most important classes of drug targets.[5] Small molecule kinase inhibitors have shown significant therapeutic success, with over 80 agents approved by the FDA.[5] The pyridine scaffold is a common feature in many kinase inhibitors, and derivatives of pyridin-3-ol are being explored for their therapeutic potential.[1][2] This document provides an overview of the potential application of 6-(2-Methoxyphenyl)pyridin-3-ol as a kinase inhibitor and protocols for its characterization.
Potential Target: Glycogen Synthase Kinase-3 (GSK-3)
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Aberrant GSK-3 activity has been linked to several pathologies, including Alzheimer's disease, type II diabetes, and certain types of cancer. Therefore, the identification of potent and selective GSK-3 inhibitors is a key area of drug discovery.[2] Given that related pyrazolopyridine structures have shown inhibitory activity against GSK-3, it is plausible to investigate this compound as a potential inhibitor of this kinase.[1][2]
Principle of Kinase Inhibition Assays
The primary method to evaluate the inhibitory potential of a compound is through a kinase inhibition assay. These assays measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a specific substrate.[6] The potency of an inhibitor is typically determined by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5] A variety of assay formats are available, including luminescence-based, fluorescence-based, and ELISA-based methods.[5][7]
Data Presentation
The following table presents hypothetical inhibitory activity data for this compound against a panel of kinases to illustrate how its potency and selectivity might be characterized.
| Kinase Target | IC50 (nM) [Hypothetical] |
| GSK-3β | 85 |
| CDK2 | 1200 |
| PKA | >10000 |
| ROCK1 | 5500 |
| JNK1 | 8700 |
Caption: Hypothetical IC50 values for this compound against a selection of protein kinases, demonstrating potential potency and selectivity for GSK-3β.
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against a target kinase, such as GSK-3β, using a luminescence-based assay that measures the amount of ATP remaining in the reaction.[6][8]
Materials:
-
Recombinant human kinase (e.g., GSK-3β)
-
Kinase-specific peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
This compound (test compound) dissolved in DMSO
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.[8]
-
Assay Plate Preparation: Add 1 µL of the diluted test compound, DMSO (vehicle control), and positive control to the appropriate wells of a 384-well plate.[8]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate, and ATP in the assay buffer.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[8]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity) and a "no kinase" control (0% activity).[8] Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol outlines a method to assess the ability of this compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[9][10]
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Cell culture medium
-
This compound (test compound)
-
Stimulant (if required to activate the signaling pathway)
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (DMSO).
-
Cell Stimulation: If necessary, stimulate the cells with an appropriate agonist to activate the kinase signaling pathway.
-
Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add lysis buffer to each well. Incubate on ice to ensure complete lysis.[9]
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate to allow the capture antibody to bind the substrate protein. c. Wash the plate. d. Add the phospho-specific detection antibody and incubate. e. Wash the plate. f. Add the HRP-conjugated secondary antibody and incubate. g. Wash the plate. h. Add the TMB substrate solution and incubate in the dark. i. Add the stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Determine the effect of the compound on substrate phosphorylation relative to the vehicle control and calculate the IC50 value.
Visualizations
Caption: A simplified diagram of a hypothetical signaling pathway involving GSK-3.
Caption: Workflow for the biochemical kinase inhibition assay.
Caption: Logical workflow for a typical kinase inhibitor screening cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
In Vitro Assays for 6-(2-Methoxyphenyl)pyridin-3-ol: Application Notes and Protocols
Initial Search and Findings
A comprehensive literature search for "6-(2-Methoxyphenyl)pyridin-3-ol" did not yield specific in vitro assay data, established mechanisms of action, or detailed experimental protocols for this particular compound. The search results primarily contained information on structurally related but distinct molecules. For instance, studies were found for constitutional isomers such as 6-(3-Methoxyphenyl)pyridin-3-ol, and other derivatives with different substitution patterns.
This lack of specific data prevents the creation of detailed application notes and protocols as the foundational biological activity and molecular targets of this compound are not publicly documented. Without this crucial information, it is not possible to provide meaningful experimental procedures, quantitative data summaries, or accurate signaling pathway diagrams.
Proposed Strategy for In Vitro Characterization
For researchers interested in characterizing the biological activity of this compound, a general workflow for the initial in vitro screening and subsequent mechanistic studies is proposed below. This strategy is based on standard pharmacological profiling and can be adapted as initial data becomes available.
Phase 1: Initial Screening and Target Identification
The first step is to determine the general bioactivity of the compound and identify potential molecular targets.
Broad-Spectrum Kinase Profiling
A common starting point for novel small molecules is to screen them against a large panel of kinases, as these are frequent drug targets.
Experimental Protocol: Kinase Inhibition Assay (Example using a generic luminescence-based assay)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Reconstitute recombinant kinase and its corresponding substrate.
-
Prepare ATP solution at a concentration near the Km for the specific kinase.
-
Prepare a detection reagent (e.g., a commercial ADP-Glo™ or similar luminescence-based kit).
-
-
Assay Procedure:
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 100 nL of the compound stock solution or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the detection reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Table 1: Hypothetical Kinase Profiling Data
| Kinase Target | IC₅₀ (µM) |
| Kinase A | > 10 |
| Kinase B | 1.2 |
| Kinase C | > 10 |
| Kinase D | 0.5 |
Workflow for Initial Kinase Screening
Caption: Workflow for initial kinase inhibitor profiling.
Cell Viability and Proliferation Assays
To assess the general cytotoxic or anti-proliferative effects of the compound, cell-based assays are essential.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., based on kinase hit data) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the cell plate and add the media containing the compound or vehicle control.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Table 2: Hypothetical Cell Viability Data
| Cell Line | GI₅₀ (µM) |
| Cell Line X | 2.5 |
| Cell Line Y | > 20 |
Phase 2: Mechanism of Action and Pathway Analysis
Once a primary target or cellular effect is identified, further assays are required to elucidate the mechanism of action. Assuming "Kinase D" from the hypothetical data is the primary target, the following steps would be logical.
Target Engagement Assay in Cells
This assay confirms that the compound interacts with its intended target within a cellular context.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase (Kinase D) fused to a NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand for the target kinase, to the cells.
-
Add varying concentrations of this compound.
-
Incubate the plate.
-
-
Detection:
-
Add the Nano-Glo® substrate to measure the NanoLuc® signal.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
-
Determine the IC₅₀ for target engagement.
-
Downstream Signaling Pathway Analysis
To understand the functional consequences of target inhibition, the downstream signaling pathway should be investigated.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Lysis:
-
Treat cells with this compound for a specified time.
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase D.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical signaling pathway for the compound.
While specific in vitro assay data for this compound is not currently available in the public domain, the protocols and workflows outlined above provide a standard and robust framework for its initial characterization. The selection of specific assays and cell lines should be guided by the emerging data at each stage of the investigation. Researchers are encouraged to adapt these general methodologies to their specific hypotheses and available resources.
Application Notes and Protocols for the Synthesis of 6-Arylpyridin-3-ols via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-arylpyridin-3-ols using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups make it a highly valuable tool in pharmaceutical research and drug development for the creation of complex molecular architectures.[2]
Introduction
The synthesis of 6-arylpyridin-3-ols is of significant interest in medicinal chemistry due to the prevalence of the substituted pyridine scaffold in biologically active compounds. The Suzuki-Miyaura cross-coupling offers a robust and efficient method for creating the key C-C bond between a 6-halopyridin-3-ol and an arylboronic acid.
The general transformation is depicted below:
Scheme 1: General Reaction for the Synthesis of 6-Arylpyridin-3-ols
Challenges in the Suzuki-Miyaura coupling of pyridyl halides include potential catalyst inhibition by the Lewis basic pyridine nitrogen and the relative inertness of some halo-pyridines, particularly chloro-pyridines, towards oxidative addition.[3][4] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and reaction efficiency.[5]
Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various halopyridines with arylboronic acids. While specific data for 6-halopyridin-3-ols is limited in publicly available literature, the data for structurally similar compounds such as 6-chloropyridin-3-amine and other brominated pyridines provide a strong basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine with Arylboronic Acids [5][8]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (2-5) | - | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 85-100 | 12-24 | Moderate to Good |
| 2 | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene | 100-110 | 12-18 | Good to Excellent |
| 3 | PdCl₂(dppf) (2-5) | - | K₂CO₃ (3) | Acetonitrile/H₂O (4:1) | 80-90 | 16-24 | Moderate |
| 4 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12-16 | Good to Excellent |
Table 2: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine with Arylboronic Acids [3][9][10]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 15+ | Good |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | Good to Excellent |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | THF | 65 | 16 | High |
| 4 | Pd(OAc)₂ (2) | - | K₃PO₄ (2) | Toluene | 100 | 12 | Moderate to Good |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of a 6-halopyridin-3-ol with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyridin-3-ol
This protocol is adapted from procedures for similar chloro-aminopyridine substrates.[5]
Materials:
-
6-Chloropyridin-3-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 6-chloropyridin-3-ol, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 6-Bromopyridin-3-ol
This protocol is a general guideline adapted from the coupling of 6-bromopyridin-3-amine.[10]
Materials:
-
6-Bromopyridin-3-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 6-bromopyridin-3-ol, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction until the starting material is consumed (as determined by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by silica gel column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
Common issues encountered during the Suzuki-Miyaura coupling of halopyridines and potential solutions are outlined below.
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing to prevent catalyst oxidation.[8] |
| Inappropriate base | The base is crucial for activating the boronic acid.[3] Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. For anhydrous conditions with K₃PO₄, a small amount of water may be beneficial.[8] | |
| Low reaction temperature | Aryl chlorides, in particular, require higher temperatures (80-110 °C) for efficient oxidative addition.[8] | |
| Side Product Formation | Protodeboronation (loss of boronic acid group) | Use fresh arylboronic acid or more stable boronate esters (e.g., pinacol esters). Minimize reaction time and temperature.[3] |
| Homocoupling of boronic acid | Thoroughly degas all solvents and maintain an inert atmosphere to exclude oxygen.[3] | |
| Dehalogenation of the starting material | Screen different bases and solvents to find conditions that favor cross-coupling over dehalogenation.[3] |
References
- 1. nobelprize.org [nobelprize.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 6-(2-Methoxyphenyl)pyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(2-Methoxyphenyl)pyridin-3-ol.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. A reliable and robust analytical method is crucial for the quantification of this analyte in various sample matrices to ensure product quality and consistency. This application note outlines a systematic approach to developing and validating an RP-HPLC method suitable for this purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.[1] The method is designed to be specific, accurate, precise, and linear over a defined concentration range.
The structure of this compound incorporates both a phenolic hydroxyl group and a pyridine ring, suggesting that its retention behavior will be influenced by the pH of the mobile phase. The presence of aromatic rings indicates that UV detection will be a suitable mode of analysis.
Materials and Reagents
-
Analyte: this compound reference standard (purity > 99%)
-
Solvents: HPLC grade acetonitrile and methanol.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Buffers: Phosphate buffer, acetate buffer.
-
Acids/Bases: Formic acid, trifluoroacetic acid, ammonium hydroxide for pH adjustment.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
Experimental Protocols
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing a suitable amount of the reference standard and dissolving it in a volumetric flask with a suitable solvent (e.g., methanol or a mixture of mobile phase). Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to the desired concentrations for calibration and validation experiments.
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following workflow is recommended:
Caption: Workflow for HPLC Method Development.
Proposed Initial HPLC Conditions
Based on the chemical structure of this compound, the following starting conditions are proposed for method development:
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm (to be optimized) |
| Injection Volume | 10 µL |
Method Optimization
-
Detection Wavelength: Inject a standard solution and acquire a UV spectrum using a PDA detector to determine the wavelength of maximum absorbance (λmax).
-
Mobile Phase: Adjust the gradient slope and the initial and final percentages of the organic solvent (acetonitrile or methanol) to achieve a suitable retention time and peak shape.
-
pH: Evaluate the effect of mobile phase pH on the retention time and peak symmetry. Given the phenolic and pyridine moieties, a pH between 3 and 6 is a reasonable starting point.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:
Caption: Workflow for HPLC Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo, and a spiked sample to ensure no interference at the retention time of the analyte.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare at least five concentrations of the analyte and plot the peak area versus concentration.
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by recovery studies of spiked samples at three different concentration levels.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day by a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | |
| Theoretical Plates (N) | > 2000 | |
| %RSD of Peak Area | ≤ 2.0% (n=6) |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean % Recovery | 98.0-102.0% |
Table 4: Precision Data
| Parameter | % Relative Standard Deviation (%RSD) |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
Table 6: Robustness Study
| Parameter Varied | Variation | %RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | ||
| Column Temperature (± 2 °C) | ||
| Mobile Phase Composition (± 2%) |
Conclusion
This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the quantitative analysis of this compound. The proposed starting conditions, systematic optimization workflow, and detailed validation protocol will enable researchers to establish a reliable and robust analytical method that is fit for purpose and compliant with regulatory expectations. The provided tables and diagrams serve as a guide for the execution of the study and the presentation of the resulting data.
References
Application Note: High-Throughput Analysis of 6-(2-Methoxyphenyl)pyridin-3-ol and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the sensitive and selective analysis of 6-(2-Methoxyphenyl)pyridin-3-ol and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for drug metabolism and pharmacokinetic (DMPK) studies in the context of drug discovery and development. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, a predicted metabolic pathway for this compound is proposed to guide metabolite identification efforts.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are present in numerous biologically active molecules. Understanding the metabolic fate of such compounds is a critical step in the drug development pipeline, providing insights into their efficacy, potential toxicity, and pharmacokinetic profile. LC-MS/MS is a powerful analytical technique for the identification and quantification of drug molecules and their metabolites in complex biological samples due to its high sensitivity, selectivity, and speed. This document provides a detailed workflow for researchers, scientists, and drug development professionals engaged in the bioanalysis of this compound.
Predicted Metabolic Pathways
Based on the known metabolic pathways of structurally related compounds containing methoxyphenyl and pyridine moieties, the primary metabolic transformations for this compound are predicted to be Phase I and Phase II reactions.
Phase I Metabolism:
-
O-demethylation: The methoxy group on the phenyl ring is a likely site for O-demethylation, catalyzed by cytochrome P450 enzymes, to form a phenolic metabolite.
-
Hydroxylation: Aromatic hydroxylation can occur on either the phenyl or the pyridine ring, leading to the formation of one or more hydroxylated metabolites.
-
Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide metabolite.
Phase II Metabolism:
-
Glucuronidation: The hydroxyl group of the parent compound and any phenolic metabolites formed during Phase I metabolism can undergo glucuronidation to form more water-soluble glucuronide conjugates.
-
Sulfation: Similarly, the hydroxyl groups can be sulfated to form sulfate conjugates.
A diagram of the predicted metabolic pathway is provided below.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and enriching the analytes of interest. Protein precipitation is a simple and effective method for initial screening and quantitative analysis in plasma samples.
Materials:
-
Human plasma (or other biological matrix)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol for Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Hypothetical MRM Transitions):
Mass spectrometry parameters should be optimized by infusing a standard solution of this compound. The following are hypothetical Multiple Reaction Monitoring (MRM) transitions based on its structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 216.1 | 185.1 (Loss of -OCH3) | 20 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
| O-desmethyl Metabolite | 202.1 | 171.1 (Loss of -OCH3) | 20 |
| Hydroxylated Metabolite | 232.1 | 201.1 (Loss of -OCH3) | 20 |
| N-oxide Metabolite | 232.1 | 216.1 (Loss of -O) | 15 |
Ionization Mode: Positive Electrospray Ionization (ESI+)
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following table is an example of how to present calibration curve data.
Table 1: Example Calibration Curve Data for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 105.3 | 8.7 |
| 5 | 0.058 | 101.2 | 6.5 |
| 10 | 0.115 | 98.9 | 4.2 |
| 50 | 0.582 | 102.5 | 3.1 |
| 100 | 1.168 | 99.8 | 2.5 |
| 500 | 5.850 | 100.7 | 1.8 |
| 1000 | 11.712 | 101.1 | 1.5 |
Workflow Visualization
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: General workflow for the LC-MS analysis of biological samples.
Conclusion
This application note provides a detailed and robust framework for the LC-MS/MS analysis of this compound and its potential metabolites. The proposed sample preparation protocol, chromatographic conditions, and mass spectrometric parameters serve as a strong starting point for method development and validation. The predicted metabolic pathway will aid in the identification of key metabolites, which is essential for a comprehensive understanding of the compound's disposition in biological systems. This methodology is well-suited for high-throughput screening in a drug discovery and development environment.
Application Notes and Protocols: N-(6-methoxyphenyl)pyridin-3-amine Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of N-(6-methoxyphenyl)pyridin-3-amine derivatives in medicinal chemistry, with a specific focus on their application as imaging agents for α-synuclein aggregates, a key pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[1][2] The following sections detail the rationale for their use, quantitative binding data for lead compounds, and comprehensive experimental protocols for their synthesis and in vitro evaluation.
The fibrillary aggregation of the α-synuclein protein is a central event in the pathophysiology of Parkinson's disease.[1][2] The development of positron emission tomography (PET) ligands that can selectively bind to these aggregates in the brain is a critical goal for the diagnosis and monitoring of disease progression. The N-(6-methoxyphenyl)pyridin-3-amine scaffold has been identified as a promising pharmacophore for the development of such PET tracers.[1]
Featured Compounds and Quantitative Data
A series of 43 novel N-(6-methoxyphenyl)pyridin-3-amine derivatives were synthesized and evaluated for their binding affinity to α-synuclein fibrils.[1][2][3][4] From this extensive screening, compounds 7f , 7j , and 8i emerged as lead candidates with high affinity for α-synuclein.[1][2][3] The binding affinities of these compounds for α-synuclein, as well as other relevant protein aggregates implicated in neurodegenerative diseases, are summarized in the table below.
| Compound | Target Protein | Binding Affinity (Kd, nM) |
| 8i | α-synuclein (PD brain tissue) | 5 |
| 8i | α-synuclein (LBD-amplified fibrils) | 5 |
Data sourced from Zhao et al., 2025.[1][2][3]
Signaling Pathway Context
The aggregation of α-synuclein is a key pathological event in Parkinson's disease, leading to the formation of Lewy bodies and subsequent neuronal dysfunction and death. The ability to image these aggregates in vivo would provide a valuable tool for understanding disease progression and for the development of novel therapeutics. The N-(6-methoxyphenyl)pyridin-3-amine derivatives are designed to bind to these pathological α-synuclein fibrils, enabling their detection by PET imaging.
Caption: Role of N-(6-methoxyphenyl)pyridin-3-amine derivatives in PET imaging of α-synuclein pathology.
Experimental Protocols
General Synthesis of N-(6-methoxyphenyl)pyridin-3-amine Derivatives
The synthesis of the N-(6-methoxyphenyl)pyridin-3-amine derivatives is achieved through a Buchwald-Hartwig amination reaction. The general procedure is as follows:
-
Reaction Setup: To a sealed tube, add 5-amino-2-methoxypyridine (1.0 eq), the corresponding 2-chloroquinoline derivative (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.025 mol%), and Xantphos (0.05 mol%).
-
Solvent and Base: Add anhydrous toluene and cesium carbonate (2.0 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel to afford the desired N-(6-methoxyphenyl)pyridin-3-amine derivative.
In Vitro α-Synuclein Fibril Binding Assay
This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of test compounds for α-synuclein fibrils.
-
Preparation of α-Synuclein Fibrils: Recombinant human α-synuclein is incubated with agitation to form fibrils. The formation of fibrils should be confirmed by techniques such as transmission electron microscopy and Thioflavin T fluorescence.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., PBS with 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine the following:
-
α-synuclein fibrils (final concentration, e.g., 10 nM)
-
Radiolabeled ligand (e.g., [¹²⁵I]8i, at a concentration near its Kd)
-
Varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the fibril-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and evaluation of novel N-(6-methoxyphenyl)pyridin-3-amine derivatives as PET imaging agents for α-synuclein.
Caption: Workflow for the development of α-synuclein PET imaging agents.
Conclusion
The N-(6-methoxyphenyl)pyridin-3-amine scaffold represents a promising starting point for the development of potent and selective PET radioligands for imaging α-synuclein aggregates in the living brain. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of neurodegenerative diseases and medicinal chemistry to further explore and optimize this class of compounds for clinical applications. The lead compounds identified, particularly 8i , exhibit high affinity for α-synuclein fibrils and warrant further investigation as potential diagnostic tools for Parkinson's disease and related disorders.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. nemours.elsevierpure.com [nemours.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 6-(2-Methoxyphenyl)pyridin-3-ol Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?
Low yields are a common issue in Suzuki couplings, especially with heteroaromatic substrates. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Reagent Quality: The purity and stability of your starting materials are critical.
-
Boronic Acid/Ester: 2-Methoxyphenylboronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by hydrogen.[1] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[1][2]
-
Aryl Halide: The reactivity of the halide partner (e.g., 6-bromopyridin-3-ol) follows the trend I > Br > OTf >> Cl.[1] Couplings with chlorides are more challenging and may require specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored properly under an inert atmosphere.
-
-
Inefficient Catalytic Cycle: Problems can arise at any stage of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).
-
Catalyst/Ligand Choice: For challenging substrates like pyridines, standard ligands like PPh₃ may be insufficient.[3] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which can promote the difficult oxidative addition step and stabilize the catalyst.[4]
-
Base Selection: The base activates the boronic acid for transmetalation.[4] Its strength and solubility are critical.[1] A strong base is often required, with K₃PO₄ being a frequently effective choice for difficult couplings.[4] However, if protodeboronation is an issue, a milder base like K₂CO₃, Cs₂CO₃, or KF might be beneficial.[1]
-
-
Suboptimal Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and promoting side reactions like the homocoupling of the boronic acid.[2][4] Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Solvent: Use anhydrous, degassed solvents.[1] Common solvent systems include mixtures of aprotic solvents like 1,4-dioxane, THF, or DMF with water.[1] The presence of some water can be beneficial, but excessive amounts can promote protodeboronation.[2]
-
Temperature: Higher temperatures can overcome the activation energy for challenging steps but may also increase the rate of side reactions.[4] An optimal temperature, typically between 80-110 °C, should be determined empirically.[4]
-
Q2: I am observing significant side product formation, primarily homocoupling of the 2-methoxyphenylboronic acid. How can I minimize this?
Homocoupling (the self-coupling of the boronic acid) is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4]
Strategies to Reduce Homocoupling:
-
Thorough Degassing: Rigorously deoxygenate your solvent and the reaction vessel before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[2]
-
Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ directly, or ensure your Pd(II) precatalyst is efficiently reduced in situ.[4]
-
Optimize Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[1]
-
Control Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.[4]
Q3: Protodeboronation of my 2-methoxyphenylboronic acid seems to be a major issue. What are the best methods to prevent it?
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is often problematic with electron-rich or sterically hindered boronic acids and can be exacerbated by elevated temperatures and the presence of water or other proton sources.[2]
Mitigation Strategies:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the primary proton source.[2]
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as KF, Cs₂CO₃, or NaHCO₃.[2]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol ester, which are less prone to this side reaction.[6]
-
Optimize Reaction Time and Temperature: Use the lowest possible temperature and shortest reaction time that allows for complete consumption of the limiting reagent.[2]
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent significantly impacts reaction success. The following tables provide a summary of common choices and their typical effects.
Table 1: Troubleshooting Guide for Suzuki Coupling
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst/Ligand | Use fresh catalyst and ligand; switch to a more active system (e.g., Buchwald ligands like SPhos or XPhos).[4] |
| Poor Reagent Quality | Verify the purity of starting materials (aryl halide and boronic acid). Use fresh reagents. | |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is sufficiently soluble.[4] | |
| Insufficient Temperature | Gradually increase the reaction temperature, monitoring for decomposition.[4] | |
| Homocoupling of Boronic Acid | Oxygen in Reaction Mixture | Thoroughly degas the solvent and maintain a strict inert atmosphere.[2] |
| Inefficient Catalyst Reduction | Use a Pd(0) source or a more efficient precatalyst system.[4] | |
| Protodeboronation | Presence of Protic Sources | Use anhydrous solvents and reagents.[2] |
| Base is too Strong/Harsh | Switch to a milder base (e.g., KF, NaHCO₃).[2] | |
| High Temperature | Lower the reaction temperature. | |
| Complex Mixture of Products | Multiple Side Reactions | Re-evaluate the entire system. Screen different combinations of base, ligand, and solvent at a lower temperature.[4] |
Table 2: Common Reagent and Condition Choices for Heteroaryl Suzuki Coupling
| Parameter | Common Options | Considerations for this compound |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts used with an external ligand. PdCl₂(dppf) is an effective, self-contained system.[7] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, dppf | Pyridine nitrogen can coordinate to palladium, inhibiting the reaction. Bulky, electron-rich ligands like SPhos or XPhos are often superior.[4][8] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ is often effective for challenging couplings.[4] Cs₂CO₃ or KF can be effective milder alternatives if protodeboronation is an issue.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | A 4:1 to 10:1 mixture of an organic solvent with water is common. Anhydrous conditions may be necessary to prevent protodeboronation.[1][2] |
| Temperature | 80 - 120 °C | Start around 80-90 °C and increase if the reaction is sluggish.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of 6-Bromopyridin-3-ol with 2-Methoxyphenylboronic Acid
This is a generalized procedure and should be optimized for your specific setup.
Materials:
-
6-Bromopyridin-3-ol (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-ol, 2-methoxyphenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Degassing (Optional but Recommended): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations: Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyridines, with a focus on improving reaction yields. This guide provides detailed troubleshooting information for the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke pyridine syntheses, as well as for catalytic methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Hantzsch Pyridine Synthesis
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1][2]
Common Causes and Solutions:
-
Inefficient Reaction Conditions: The classical approach of refluxing in ethanol can be slow and inefficient.[1]
-
Troubleshooting:
-
Employ a catalyst to accelerate the reaction. p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to increase yields to as high as 96%.[3]
-
Consider solvent-free conditions. Using γ-Al2O3 nanoparticles as a catalyst at 90°C can lead to high yields (up to 95%) with shorter reaction times.[4]
-
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine. Incomplete oxidation will directly result in a lower yield of the final product.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.[1]
-
Troubleshooting:
-
The order of reagent addition is critical in unsymmetrical Hantzsch syntheses to avoid the formation of undesired intermediates.
-
Consider a stepwise approach where the enamine or the Knoevenagel condensation product is pre-formed before the final cyclization step.[1]
-
-
Guareschi-Thorpe Pyridine Synthesis
Q2: I am experiencing low yields with the traditional Guareschi-Thorpe synthesis. How can I optimize this reaction?
A2: The classical Guareschi-Thorpe reaction can indeed be low-yielding. However, modern modifications have significantly improved its efficiency.
Common Causes and Solutions:
-
Inefficient Classical Conditions: Traditional methods may not be optimized for all substrates.
-
Formation of Impurities: Side reactions can occur, especially with prolonged heating or harsh reagents.
Bohlmann-Rahtz Pyridine Synthesis
Q3: My Bohlmann-Rahtz synthesis is not working well, with either no reaction or a very low yield. What are the likely issues?
A3: The Bohlmann-Rahtz synthesis is a versatile two-step method, but it can be sensitive to reaction conditions, particularly the high temperatures often required for the cyclodehydration step.[7]
Common Causes and Solutions:
-
High-Temperature Requirement: The thermal cyclodehydration step may not reach the required temperature, or the high temperature may cause decomposition of starting materials or products.[8]
-
Troubleshooting:
-
-
Decomposition of Starting Material: Acid-sensitive enamines can decompose in the presence of strong acid catalysts.[6]
-
Troubleshooting:
-
Replace strong acids with milder alternatives like Amberlyst-15.[6]
-
-
-
Poor Regioselectivity: Competing Michael addition pathways can lead to the formation of regioisomers.
-
Troubleshooting:
-
Analyze the electronic and steric factors of the enamine and ethynylketone to predict the favored regioisomer.
-
Consider a three-component approach where the enamine is generated in situ to potentially improve selectivity.[9]
-
-
Kröhnke Pyridine Synthesis
Q4: I am getting a low yield in my Kröhnke pyridine synthesis. What should I investigate?
A4: While generally providing moderate to high yields, the Kröhnke synthesis can be affected by several factors, from reagent quality to reaction conditions.[4][10]
Common Causes and Solutions:
-
Impure or Wet Reactants: The purity and dryness of the α,β-unsaturated carbonyl and the α-pyridinium methyl ketone salt (Kröhnke salt) are crucial. Moisture can interfere with the reaction.[11]
-
Troubleshooting:
-
Ensure the α,β-unsaturated carbonyl is free from polymers.
-
Use a freshly prepared and completely dry Kröhnke salt.
-
Use high-purity ammonium acetate as the nitrogen source.[12]
-
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Formation of Side Products: Incomplete cyclization can lead to an accumulation of 1,5-dicarbonyl intermediates or their decomposition products.[11]
-
Troubleshooting:
-
Ensure the correct stoichiometry of the reactants.
-
Maintaining the optimal reaction temperature is critical for selectivity.[12]
-
-
Catalytic Pyridine Synthesis
Q5: My catalytic pyridine synthesis is suffering from low yield, and I suspect catalyst deactivation. What can I do?
A5: Catalyst deactivation is a common problem in catalytic processes and can be caused by poisoning, fouling, or thermal degradation.
Common Causes and Solutions:
-
Catalyst Poisoning: The pyridine nitrogen can act as a Lewis base and coordinate to the metal center of the catalyst, leading to inactivation.[13] Other impurities in the reactants or solvent, such as sulfur or water, can also poison the catalyst.[12]
-
Troubleshooting:
-
Purify all reactants and ensure solvents are anhydrous.[12]
-
For reactions sensitive to product inhibition, it may be necessary to use a higher catalyst loading or a more robust catalyst.
-
-
-
Catalyst Fouling: The surface of a heterogeneous catalyst can be blocked by carbonaceous deposits (coke) or other byproducts.[12]
-
Troubleshooting:
-
Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize coke formation.
-
-
-
Catalyst Deactivation and Regeneration:
-
Troubleshooting:
-
If using a heterogeneous catalyst, it may be possible to regenerate it. A common procedure for zeolite catalysts involves calcination in air to burn off carbonaceous deposits, followed by a specific treatment to restore active sites.[14]
-
-
Data Presentation: Comparative Tables
Table 1: Comparison of Catalysts for Hantzsch Pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | >12 | Low |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS) | Room Temp (Ultrasonic) | 0.5 - 1 | 96 |
| γ-Al2O3 Nanoparticles | Solvent-free | 90 | 0.1 - 0.4 | up to 95 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 25 | 0.33 | 98 |
| Cellulose-SO₃H | H₂O/Ethanol | 60 | 1.5 | 95 |
Data compiled from multiple sources.[1][4][15]
Table 2: Optimization of Nitrogen Source in Guareschi-Thorpe Synthesis
| Nitrogen Source (mmol) | Solvent (mL) | Time (h) | Yield (%) |
| NH₄OAc (1) | H₂O:HOAc | 24 | Mixture of products |
| NH₄OAc (1) | H₂O | 24 | 68 |
| (NH₄)₂CO₃ (1) | H₂O | 24 | 85 |
| (NH₄)₂CO₃ (2) | H₂O | 12 | 90 |
| (NH₄)₂CO₃ (2) | H₂O:EtOH (1:1) | 6 | 95 |
Reaction Conditions: ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), 80 °C.[5][6]
Table 3: Bohlmann-Rahtz Synthesis Yield vs. Catalyst and Temperature
| Enamine | Ethynylketone | Catalyst/Conditions | Temperature (°C) | Yield (%) |
| Ethyl 3-aminocrotonate | Phenylpropynone | Toluene | 120-160 | Moderate |
| Ethyl 3-aminocrotonate | Phenylpropynone | Acetic Acid/Toluene | 50 | 85 |
| Ethyl 3-aminocrotonate | Phenylpropynone | Amberlyst 15 | 50 | 90 |
| Various Enamines | Various Ethynylketones | Ytterbium triflate (20 mol%) | Refluxing Toluene | Good to Excellent |
Data compiled from multiple sources.[8]
Table 4: Kröhnke Synthesis of 2,4,6-Triarylpyridines (Solvent-Free)
| Ar | Ar' | Yield (%) |
| C₆H₅ | C₆H₅ | 92 |
| 4-MeC₆H₄ | C₆H₅ | 94 |
| 4-MeOC₆H₄ | C₆H₅ | 95 |
| 4-ClC₆H₄ | C₆H₅ | 90 |
| C₆H₅ | 4-MeC₆H₄ | 93 |
Reaction conditions: Chalcone (1 mmol), NH₄OAc (5 mmol), 120-130°C.[10]
Experimental Protocols
Protocol 1: Purification of Ethyl Acetoacetate
Impurities in starting materials are a common cause of low yields. Here is a general procedure for the purification of ethyl acetoacetate.
Materials:
-
Crude ethyl acetoacetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Distillation apparatus (fractional distillation setup is recommended)
Procedure:
-
Drying: To remove water, stir the crude ethyl acetoacetate over anhydrous sodium sulfate or magnesium sulfate for several hours, or let it stand overnight.
-
Filtration: Filter the dried ethyl acetoacetate to remove the drying agent.
-
Fractional Distillation: Set up a fractional distillation apparatus. It is important to perform the distillation under reduced pressure to avoid thermal decomposition.
-
Distillation: Heat the flask gently. Collect the fraction that distills at the correct boiling point for ethyl acetoacetate at the given pressure (e.g., 71-72 °C at 12 mmHg).
-
Storage: Store the purified ethyl acetoacetate in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to prevent decomposition.
Protocol 2: Modified One-Pot Bohlmann-Rahtz Synthesis
This protocol describes an acid-catalyzed, one-pot synthesis of substituted pyridines.[8]
Materials:
-
Enamine (1.0 mmol)
-
Ethynylketone (1.1 mmol)
-
Toluene/Acetic Acid mixture (5:1)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the enamine (1.0 mmol) and the ethynylketone (1.1 mmol) in a 5:1 mixture of toluene and acetic acid, stir the reaction at 50°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium
This protocol is an environmentally friendly and high-yielding method for the synthesis of hydroxy-cyanopyridines.[4]
Materials:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-Dicarbonyl compound (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (or a 1:1 mixture of water and ethanol) (2 mL)
Procedure:
-
In a flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).
-
Add water or a 1:1 water/ethanol mixture (2 mL).
-
Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields in pyridine synthesis.
Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.
Caption: The life cycle of a catalyst, including deactivation and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Towards the sustainable production of pyridines via thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Achieving High Purity 6-(2-Methoxyphenyl)pyridin-3-ol
Welcome to the technical support center for the synthesis and purification of 6-(2-Methoxyphenyl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered in obtaining this valuable pyridinol derivative in high purity. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles.
Part 1: Troubleshooting Guide - From Crude Reality to Pure Product
This section addresses specific issues you may encounter during the synthesis and purification of this compound, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the likely causes?
A1: A stalled Suzuki coupling is a frequent issue, often pointing to problems with the catalyst, reagents, or reaction environment.
-
Catalyst Inactivity: The active Pd(0) species is crucial. Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos for challenging aryl chlorides) are of high quality. Standard ligands like PPh₃ may not be effective for coupling with chloro-pyridines.[1]
-
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen.[1] It is imperative to thoroughly degas your solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or by employing several freeze-pump-thaw cycles.[1]
-
Base Selection and Solubility: The base is critical for the transmetalation step.[1] For aryl chlorides, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often necessary.[1] Ensure the base is sufficiently soluble in the reaction medium; for bases like K₃PO₄, a small, controlled amount of water can be beneficial in anhydrous organic solvents.[1]
-
Reaction Temperature: Aryl chlorides are less reactive than their bromide or iodide counterparts in the oxidative addition step.[1] Higher reaction temperatures, typically in the range of 80-110 °C, are often required to drive the reaction to completion.[1]
Q2: My reaction has worked, but the crude product is a complex mixture. What are the common impurities and how can I identify them?
A2: The primary impurities in a Suzuki-Miyaura coupling for this target molecule typically arise from side reactions of the starting materials and intermediates.
Common Impurities:
-
Homocoupling Products: You may find biphenyls formed from the coupling of two 2-methoxyphenylboronic acid molecules, or bipyridines from the coupling of two 6-chloropyridin-3-ol molecules. This is often exacerbated by the presence of oxygen.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of anisole.
-
Dehalogenation Product: The starting 6-chloropyridin-3-ol can be reduced to pyridin-3-ol.
-
Starting Materials: Unreacted 6-chloropyridin-3-ol and 2-methoxyphenylboronic acid (or its boroxine trimer) may be present.[2]
-
Residual Palladium: Palladium catalysts can remain in the product even after initial workup and can interfere with subsequent biological assays.[3]
Identification of Impurities:
-
Thin Layer Chromatography (TLC): A quick visual assessment of the reaction progress and the complexity of the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of your product and identifying impurities. A reversed-phase C18 column is a good starting point, with a mobile phase gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and can help identify major impurities by comparing the spectra to those of the starting materials and known byproducts.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify the mass of unknown impurities.
Q3: I am struggling to purify my this compound using column chromatography. What conditions should I try?
A3: this compound is a polar molecule, which can present challenges in silica gel chromatography.
Troubleshooting Column Chromatography:
-
Stationary Phase: Standard silica gel is often the first choice. However, the acidic nature of silica can lead to peak tailing for basic compounds like pyridines. If this is observed, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[4] Alternatively, using a different stationary phase like alumina or a bonded phase (e.g., amino or cyano) can be beneficial.
-
Mobile Phase (Eluent): A gradient elution is often more effective than an isocratic one for separating compounds with different polarities. Start with a less polar solvent system and gradually increase the polarity.
-
Recommended Starting Solvent Systems:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
-
Workflow for Column Chromatography Optimization:
Caption: Decision workflow for optimizing column chromatography.
Q4: My product appears pure by TLC, but the NMR spectrum shows broad peaks or unexpected signals. What could be the issue?
A4: This often points to the presence of residual catalyst or conformational isomers.
-
Paramagnetic Broadening: Residual palladium can cause significant broadening of NMR signals.
-
Atropisomerism: Due to restricted rotation around the C-C single bond between the pyridine and phenyl rings, particularly with ortho-substituents, you may observe atropisomers.[5] This can lead to a doubling of some NMR signals. Running the NMR at a higher temperature can sometimes cause these signals to coalesce into single, sharp peaks.
-
Conformational Effects on Methoxy Group: The chemical shift of the methoxy group in the ¹³C NMR spectrum can be sensitive to its conformation relative to the aromatic ring.[6]
Expected NMR Chemical Shifts (¹H and ¹³C):
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | Pyridine-C | 110 - 155 |
| Phenyl-H | 6.8 - 7.5 | Phenyl-C | 110 - 160 |
| Methoxy-H | ~3.8 | Methoxy-C | ~55-56 |
| Hydroxyl-H | Broad singlet, variable |
Note: These are approximate ranges and can vary depending on the solvent and concentration.
Q5: I've purified my product, but it has a persistent color. How can I decolorize it?
A5: A yellow or brownish tint can be due to trace, highly conjugated impurities or oxidation products.
-
Recrystallization: This is often the most effective method for removing colored impurities.
-
Activated Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal. The product can then be recovered by evaporation of the solvent or by recrystallization. Caution: Activated charcoal can also adsorb your product, so use it sparingly.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] For a polar compound like this compound, good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, or water (for highly polar compounds).[4]
-
Solvent Pairs: A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly.[7]
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
Q2: How can I effectively remove residual palladium from my final product?
A2: Residual palladium can be problematic for downstream applications. While column chromatography can reduce palladium levels, specialized scavengers are often more effective.
-
Metal Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups that chelate palladium (e.g., thiols, amines). These can be stirred with a solution of your product and then filtered off.
-
Aqueous Washes: Washing an organic solution of your product with an aqueous solution of a chelating agent like thiourea or sodium sulfide can also be effective.
Q3: What is a suitable HPLC method for assessing the purity of this compound?
A3: A reversed-phase HPLC method is generally suitable.
-
Column: A standard C18 column is a good starting point. For separating closely related isomers, a phenyl-hexyl or biphenyl column may provide better selectivity due to π-π interactions.[8]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape for basic compounds like pyridines by suppressing the interaction with residual silanols on the column.
-
Detector: A UV detector set at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm) is common. A diode array detector (DAD) can provide additional information about peak purity.[9]
Example HPLC Gradient:
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
This is a generic gradient and should be optimized for your specific instrument and column.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the crystallization of pyridin-3-ol derivatives
Welcome to the technical support center for the crystallization of pyridin-3-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing pyridin-3-ol derivatives?
A1: Pyridin-3-ol derivatives can present several crystallization challenges, primarily due to the electronic properties of the pyridine ring and the hydrogen bonding capabilities of the hydroxyl group. Common issues include:
-
Oiling out: The compound separates as a liquid instead of a solid. This is often due to high solubility in the chosen solvent, a high concentration of the solute, or the solvent's boiling point being above the compound's melting point.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their formation can be sensitive to solvent choice and crystallization conditions.
-
Poor crystal quality: Formation of small, poorly-defined, or agglomerated crystals, which can be unsuitable for analysis or further processing.
-
Difficulty in finding a suitable solvent: The polarity of the pyridin-3-ol core can make it challenging to identify a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures.
Q2: How does the substitution pattern on the pyridine ring affect crystallization?
A2: The nature and position of substituents on the pyridine ring significantly influence the molecule's polarity, steric hindrance, and intermolecular interactions, thereby affecting its crystallization behavior. For instance, bulky substituents can hinder the ordered packing required for crystallization, while additional hydrogen bond donors or acceptors can lead to more complex crystal lattices. The electronic effects of substituents can also alter the pKa of the pyridine nitrogen, influencing solubility in acidic or basic media.
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" is the separation of a dissolved compound as a liquid (an oil) rather than a solid crystal upon cooling or addition of an anti-solvent.[1] This oil is often an impure, supersaturated solution of the compound. To prevent oiling out:
-
Reduce the cooling rate: Slow cooling provides more time for molecules to orient themselves into a crystal lattice.
-
Use a more dilute solution: This can prevent the compound from coming out of solution above its melting point.
-
Choose a lower-boiling point solvent: This helps to avoid the solution temperature being above the melting point of your compound.
-
Employ a different solvent system: Sometimes, a solvent with a different polarity or a solvent/anti-solvent mixture can promote crystallization over oiling out.
-
Introduce seed crystals: Adding a small crystal of the desired compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[1]
Q4: How can I control polymorphism during crystallization?
A4: Controlling polymorphism is crucial as different polymorphs can have different stabilities, solubilities, and bioavailabilities. Key factors to control include:
-
Solvent selection: The polarity and hydrogen bonding capability of the solvent can direct the formation of a specific polymorph.
-
Supersaturation: The level of supersaturation can influence which polymorphic form nucleates.
-
Temperature: The crystallization temperature can be a critical factor in determining the stable polymorph.
-
Stirring/Agitation: The hydrodynamics of the crystallization process can also play a role. A systematic screening of different solvents and conditions is often necessary to identify the desired polymorph and the conditions to obtain it reproducibly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of pyridin-3-ol derivatives.
Issue 1: No Crystals Form Upon Cooling
| Possible Cause | Recommended Action |
| Solution is not supersaturated (too much solvent used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Nucleation is inhibited. | 1. Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. 2. Add a seed crystal of the pure compound. |
| Cooling was too rapid. | Allow the solution to cool to room temperature undisturbed before placing it in a colder environment like an ice bath or refrigerator. |
Issue 2: The Compound "Oils Out"
| Possible Cause | Recommended Action |
| Solution is too concentrated. | Re-dissolve the oil by heating and add more solvent to dilute the solution before cooling slowly. |
| The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point or use a solvent mixture. |
| The polarity difference between the solute and solvent is too large. | Try a solvent with a polarity more similar to your compound. For example, if you are using a very polar solvent like methanol and experiencing oiling out, try a slightly less polar solvent like ethanol or isopropanol.[2] |
| Cooling is too rapid. | Decrease the cooling rate. You can insulate the flask to slow down heat loss. |
Issue 3: Poor Crystal Quality (e.g., fine powder, needles, plates)
| Possible Cause | Recommended Action |
| Crystallization occurred too quickly. | 1. Reduce the rate of cooling. 2. Use a more dilute solution. |
| High degree of supersaturation. | Decrease the level of supersaturation by using less anti-solvent or a slower cooling rate. |
| Solvent system is not optimal. | Experiment with different solvents or solvent/anti-solvent combinations. |
Issue 4: Low Recovery of Crystalline Product
| Possible Cause | Recommended Action |
| Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Use less solvent in subsequent attempts. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. |
| Incomplete crystallization. | Allow more time for crystallization at a low temperature (e.g., in a refrigerator or freezer). |
Data Presentation
The following table summarizes representative crystallization conditions for pyridin-3-ol and some of its derivatives found in the literature. Note that optimal conditions are highly dependent on the specific derivative and purity of the material.
| Compound | Crystallization Method | Solvent System | Temperature Profile | Observed Crystal Habit |
| 3-Hydroxypyridine | Cooling Crystallization | Aqueous solution | Cool to 0-15 °C | White crystals |
| 6-Hydroxy-1,2-dihydropyridin-2-one | Slow Evaporation | Saturated methanol solution | Room temperature | Not specified |
| 2,5,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one | Recrystallization | Methanol | Not specified | Not specified |
| N-Substituted Pyrido[2,3-d]pyrimidines | Recrystallization | Ethanol | Not specified | Solid crystals |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This method is suitable for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.
-
Dissolution: In a flask, dissolve the pyridin-3-ol derivative in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To slow down the cooling process, you can insulate the flask.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a single suitable solvent for slow cooling cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.
-
Dissolution: Dissolve the pyridin-3-ol derivative in a minimum amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent to just redissolve the turbidity.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. The process can be aided by slow cooling.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
This technique is ideal for obtaining high-quality single crystals from small amounts of material.[3][4]
-
Preparation of the Inner Vial: Dissolve the pyridin-3-ol derivative in a small amount of a "good" solvent in a small, open vial.
-
Preparation of the Outer Vessel: Place a small amount of a volatile anti-solvent in a larger vessel (e.g., a beaker or jar).
-
Assembly: Place the inner vial containing the compound solution inside the larger vessel, ensuring the inner vial does not touch the walls of the outer vessel.
-
Sealing: Seal the outer vessel tightly.
-
Diffusion and Crystallization: The anti-solvent will slowly vaporize and diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the compound and leading to the formation of crystals.[5] This process can take several days to weeks.
Visualizations
Caption: A workflow for troubleshooting common crystallization issues.
Caption: A decision-making diagram for selecting a suitable crystallization solvent.
References
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. unifr.ch [unifr.ch]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Preventing degradation of 6-(2-Methoxyphenyl)pyridin-3-ol during storage
This technical support center provides guidance on the proper storage and handling of 6-(2-Methoxyphenyl)pyridin-3-ol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly-closed container in a cool, dry, and well-ventilated area.[1] The storage temperature should be kept low, ideally refrigerated (2-8 °C), to minimize the rate of potential degradation reactions. The area should be free from sources of ignition, and the compound should be protected from light.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The degradation of this compound is likely influenced by several factors, primarily:
-
Oxidation: The phenolic hydroxyl group and the pyridine ring are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Moisture: Pyridine and its derivatives can be hygroscopic, and the presence of water can potentially facilitate hydrolytic degradation or act as a catalyst for other reactions.[2]
-
Temperature: Elevated temperatures can increase the rate of all potential degradation pathways.[3]
-
Light: Exposure to UV or visible light can provide the energy to initiate photo-degradation reactions.
-
Incompatible Substances: Contact with strong oxidizing agents can lead to rapid degradation.[1]
Q3: What are the potential degradation products of this compound?
-
Oxidation Products: Formation of quinone-like structures from the phenolic ring, and N-oxides from the pyridine ring are possible.[4]
-
Photodegradation Products: Complex reaction mixtures can result from exposure to light.
-
Polymers: Phenolic compounds can be prone to polymerization, leading to discoloration and the formation of insoluble materials.
Q4: How can I visually assess if my sample of this compound has degraded?
A4: A visual inspection can often provide the first indication of degradation. Signs of degradation include:
-
Color Change: A change from a white or off-white powder to yellow, brown, or black.
-
Clumping: Absorption of moisture can lead to the powder clumping together.
-
Reduced Solubility: Degraded material, particularly polymers, may show decreased solubility in the intended solvent.
Q5: What analytical techniques are recommended for monitoring the purity and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for assessing the purity of this compound and detecting the presence of degradation products.[5] Thin-Layer Chromatography (TLC) can also be used as a simpler, qualitative method to monitor for the appearance of impurities over time.[5]
Troubleshooting Guides
Issue 1: The solid this compound has changed color (e.g., turned yellow or brown).
| Potential Cause | Troubleshooting Step |
| Oxidation | Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. Store in a desiccator to minimize exposure to air and moisture. |
| Exposure to Light | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Elevated Storage Temperature | Ensure the compound is stored in a properly temperature-controlled environment, such as a refrigerator. |
Issue 2: Unexpected peaks are observed in the HPLC chromatogram of the compound.
| Potential Cause | Troubleshooting Step |
| On-column Degradation | Ensure the mobile phase is compatible with the compound. Acidic or basic conditions in the mobile phase could potentially cause degradation. Use a lower column temperature if possible. |
| Sample Preparation Issues | Prepare solutions fresh before analysis. Avoid leaving solutions of the compound on the benchtop for extended periods. If the solvent is aqueous, consider the pH and buffer composition. |
| Storage Degradation | If the sample has been stored for a long time or under suboptimal conditions, the unexpected peaks are likely degradation products. The material may need to be repurified or a new batch ordered. |
Issue 3: The compound shows poor solubility compared to a fresh batch.
| Potential Cause | Troubleshooting Step |
| Formation of Polymeric Impurities | This is a strong indicator of degradation. The material is likely not suitable for use if solubility is critical for the experiment. |
| Presence of Insoluble Degradation Products | Attempt to filter the solution to remove any insoluble matter. However, be aware that the concentration of the active compound in the filtrate may be lower than expected. It is best to use a fresh, pure sample. |
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) is ideal. Otherwise, a tightly sealed container with minimal headspace. | To prevent oxidation. |
| Light | Protection from light (Amber vial or wrapped container). | To prevent photodegradation. |
| Moisture | Store in a dry environment (e.g., in a desiccator). | To prevent hydrolysis and moisture-catalyzed degradation.[2] |
| Container | Tightly-sealed, non-reactive material (e.g., glass). | To prevent exposure to air and moisture, and to avoid reaction with the container material.[1][2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To quantitatively assess the stability of this compound under different storage conditions over time.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound in amber glass vials.
-
Storage Conditions: Store the vials under different conditions:
-
Condition A (Ideal): 2-8 °C, protected from light, under a nitrogen atmosphere.
-
Condition B (Ambient): Room temperature (e.g., 25 °C), exposed to light and air.
-
Condition C (Accelerated): 40 °C, exposed to light and air.
-
-
Time Points: Analyze the samples at regular intervals (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).
-
Sample Preparation for Analysis: Dissolve a known concentration of the compound from each storage condition in a suitable solvent (e.g., acetonitrile/water).
-
-
Data Analysis: Calculate the purity of the main peak as a percentage of the total peak area at each time point for each condition. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for the stability assessment of this compound.
Caption: Troubleshooting logic for suspected degradation of the compound.
References
- 1. aksci.com [aksci.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. Storage stability of phenolic compounds in powdered BRS Violeta grape juice microencapsulated with protein and maltodextrin blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of 6-(2-Methoxyphenyl)pyridin-3-ol in HPLC
Welcome to the technical support center for the HPLC analysis of 6-(2-Methoxyphenyl)pyridin-3-ol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for this compound in reverse-phase HPLC?
A1: The primary challenges stem from the compound's chemical properties: it is a polar aromatic molecule with both a basic pyridine nitrogen and an acidic hydroxyl group. These features can lead to secondary interactions with the stationary phase, resulting in peak tailing and poor resolution. Specifically, the basic nitrogen can interact with acidic silanol groups on the silica backbone of many C18 columns, causing asymmetrical peaks.
Q2: What is peak tailing and why is it common for this type of compound?
A2: Peak tailing is an asymmetry in the chromatographic peak where the latter half is broader than the front half. For aromatic and basic compounds like this compound, this is frequently caused by strong secondary interactions between the analyte and ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause significant peak tailing.[1]
Q3: How does the mobile phase pH affect the resolution of this compound?
A3: The mobile phase pH is a critical parameter. The pKa of the pyridine nitrogen and the hydroxyl group will determine the ionization state of the molecule. Operating at a pH that is more than two units away from the analyte's pKa is advisable to ensure it is in a single ionic form. For basic compounds, a mobile phase pH above 3.0 can lead to deprotonated silanol groups, increasing unwanted interactions.[1] An improper pH can lead to poor separation, especially for structurally similar compounds.[2]
Q4: Which type of HPLC column is best suited for analyzing this compound?
A4: While a standard C18 column can be a starting point, specialized columns often provide better results for polar aromatic compounds. Consider the following options:
-
High-Purity, End-Capped C18 Columns: These columns have fewer accessible silanol groups, minimizing secondary interactions.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain, which helps to shield the analyte from silanol groups and allows for use in highly aqueous mobile phases.
-
Phenyl Columns: The aromatic rings in the stationary phase can offer additional pi-pi interactions, which can improve selectivity for aromatic analytes.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution and Peak Tailing
Symptoms:
-
Peaks are not baseline separated.
-
Asymmetrical peaks with a "tail."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution and peak tailing.
Issue 2: Inconsistent Retention Times
Symptoms:
-
The retention time of the analyte peak shifts between injections.
Troubleshooting Steps:
-
Check for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. A common rule is to flush the column with 10-20 column volumes of the mobile phase.
-
Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of shifting retention times. Ensure accurate and consistent preparation of the mobile phase, including the buffer and organic modifier ratio.
-
Inspect for Leaks: Check the HPLC system for any leaks, from the pump to the detector. Leaks can cause pressure fluctuations and affect the flow rate, leading to variable retention times.
-
Monitor System Pressure: Significant fluctuations in backpressure can indicate a problem with the pump, seals, or a blockage in the system.[2]
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Experimental Protocols
Protocol 1: General Method Development for Enhanced Resolution
This protocol outlines a systematic approach to developing an HPLC method for this compound, focusing on optimizing resolution.
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector Wavelength: Determine the UV maxima of this compound (a UV scan from 200-400 nm is recommended).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
2. Gradient Elution Screening:
-
Perform a broad gradient run to determine the approximate elution time of the analyte.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
3. Optimization of Mobile Phase pH and Buffer:
-
Based on the initial screening, if peak shape is poor, adjust the mobile phase pH. Prepare mobile phases with different buffers and pH values (e.g., pH 2.5 with phosphate buffer, pH 3.0 with formate buffer).
-
Run isocratic or shallow gradient experiments at each pH to observe the effect on retention and peak shape.
4. Optimization of Organic Modifier:
-
Compare the selectivity of Acetonitrile versus Methanol as the organic modifier (Mobile Phase B). Prepare a mobile phase with methanol and repeat the optimized gradient from the previous step.
5. Fine-Tuning the Gradient:
-
Once the optimal mobile phase and column are selected, refine the gradient to improve the resolution between the analyte and any impurities. A shallower gradient around the elution time of the analyte will increase separation.
Method Development Workflow:
Caption: A systematic workflow for HPLC method development.
Data Presentation
The following tables illustrate hypothetical data from method development experiments to enhance the resolution of this compound from a closely eluting impurity.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
| pH of Mobile Phase A (20mM Phosphate Buffer) | Retention Time (min) | Asymmetry Factor | Resolution (from Impurity) |
| 2.5 | 8.2 | 1.8 | 1.2 |
| 3.0 | 9.5 | 1.2 | 1.8 |
| 4.0 | 11.3 | 1.5 | 1.4 |
Conditions: C18 Column (150 x 4.6 mm, 3.5 µm), 40% Acetonitrile, 1.0 mL/min, 30 °C.
Table 2: Effect of Column Chemistry on Resolution
| Column Type | Retention Time (min) | Asymmetry Factor | Resolution (from Impurity) |
| Standard C18 | 9.8 | 1.9 | 1.1 |
| High-Purity End-Capped C18 | 9.5 | 1.2 | 1.8 |
| Phenyl-Hexyl | 10.2 | 1.1 | 2.2 |
| Polar-Embedded C18 | 8.7 | 1.3 | 1.9 |
Conditions: Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile. Gradient: 30-60% B over 15 min. Flow: 1.0 mL/min, 30 °C.
References
Minimizing side-product formation in the synthesis of substituted pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation during the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted pyridines, categorized by the synthetic method.
Hantzsch Pyridine Synthesis
Q1: My Hantzsch reaction is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can stem from several factors, primarily incomplete reaction, incomplete oxidation of the dihydropyridine intermediate, or the formation of side-products.[1]
-
Incomplete Reaction:
-
Troubleshooting: Ensure optimal reaction conditions. The use of a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to improve yields significantly, often exceeding 90%.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also lead to high yields (up to 95%) and shorter reaction times.[1]
-
-
Incomplete Oxidation:
-
Troubleshooting: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine.[1][2][3] Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium permanganate, or iodine in refluxing methanol.[1][4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the complete conversion of the dihydropyridine intermediate.
-
-
Formation of Side-Products:
Q2: I'm observing unexpected byproducts in my Hantzsch synthesis. What are they and how can I prevent them?
A2: Unexpected byproducts can arise from incorrect reagent addition or suboptimal reaction conditions. A common side-product in unsymmetrical syntheses is a tricyclic pyran. To minimize this, control the order of reagent addition by pre-forming key intermediates. For instance, reacting the β-ketoester with the aldehyde first (Knoevenagel condensation) before adding the enamine can improve selectivity.
Bohlmann-Rahtz Pyridine Synthesis
Q1: My Bohlmann-Rahtz synthesis requires very high temperatures for the cyclodehydration step, leading to decomposition. How can I mitigate this?
A1: The high temperatures often required for the cyclodehydration step in the Bohlmann-Rahtz synthesis can indeed lead to the decomposition of starting materials or products.[5][6]
-
Troubleshooting: The use of acid catalysis can significantly lower the required temperature for cyclodehydration.[5][7] Catalysts such as ytterbium triflate (20 mol%) or zinc bromide (15 mol%) in refluxing toluene have proven effective.[6] A mixture of toluene and acetic acid (5:1) can also facilitate a one-pot synthesis at lower temperatures.[6] For enamines that are difficult to synthesize, they can be generated in-situ by including ammonium acetate in the reaction mixture.[7]
Q2: I am getting a mixture of regioisomers in my Bohlmann-Rahtz reaction. How can I improve regioselectivity?
A2: The initial Michael addition can lead to different isomers. The main product is typically the 2Z-4E-heptadien-6-one, which requires heat-induced Z/E isomerization for cyclization.[6] By using acid catalysis, you can often favor the formation of the desired intermediate and subsequent cyclization pathway, thus improving regioselectivity.
Guareschi-Thorpe Pyridine Synthesis
Q1: What are the key considerations for optimizing the Guareschi-Thorpe synthesis of hydroxy-cyanopyridines?
A1: The Guareschi-Thorpe reaction, which synthesizes 2-pyridones, can be optimized by careful selection of reagents and reaction medium.[8][9]
-
Troubleshooting: A modern, eco-friendly approach utilizes a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate in an aqueous medium.[10][11] This method is not only inexpensive and user-friendly but also often results in the precipitation of the product from the reaction medium, simplifying work-up.[10][11] The ammonium carbonate serves as both the nitrogen source and a promoter for the reaction.[10]
Transition-Metal Catalyzed Pyridine Synthesis
Q1: I'm struggling with catalyst deactivation in my cross-coupling reaction to form a substituted pyridine. What could be the cause?
A1: Catalyst deactivation is a common issue in transition-metal catalyzed reactions and can be caused by impurities in the starting materials or the presence of species that poison the catalyst.
-
Troubleshooting: Ensure the purity of your reactants and solvents. Trace impurities can act as catalyst poisons. The choice of ligand is also crucial; selecting a robust ligand can protect the metal center and improve catalyst longevity. In some cases, adjusting the reaction temperature or catalyst loading can also mitigate deactivation. Base metals like copper, nickel, and iron are being explored as more sustainable alternatives to precious metals like palladium and rhodium.[12]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different synthetic routes, highlighting the impact of various catalysts and conditions on reaction outcomes.
Table 1: Hantzsch Pyridine Synthesis - Catalyst and Condition Comparison
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS, 0.1M) | Room Temp (Ultrasonic) | 1-2 h | >90 | [1][3] |
| γ-Al2O3 Nanoparticles | Solvent-free | 90 | 30-60 min | up to 95 | [1] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | 1-2.5 h | Good to Excellent | [13] |
| None (Classical) | Ethanol | Reflux | Several hours | Generally lower | [3][14] |
Table 2: Bohlmann-Rahtz Pyridine Synthesis - Catalyst Comparison for Cyclodehydration
| Catalyst | Solvent | Temperature | Yield | Reference |
| None (Thermal) | High-boiling solvent | High | Variable (decomposition risk) | [6] |
| Acetic Acid | Toluene | Reflux | Good to Excellent | [6] |
| Ytterbium triflate (20 mol%) | Toluene | Reflux | Good | [6] |
| Zinc bromide (15 mol%) | Toluene | Reflux | Good | [6] |
| Amberlyst-15 | Toluene/Chloroform | 50°C | Good | [1] |
Experimental Protocols
Protocol 1: Green Hantzsch Synthesis of 1,4-Dihydropyridines using CAN Catalyst
This protocol is adapted from a solvent-free, ceric ammonium nitrate (CAN) catalyzed Hantzsch synthesis.[13]
-
Reagent Preparation: In a 100 mL round-bottom flask, add the aldehyde (0.01 mol), ammonium acetate (0.01 mol), and the 1,3-dicarbonyl compound(s) (0.01 or 0.02 mol).
-
Catalyst Addition: Add ceric ammonium nitrate (CAN) (0.5 mmol) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2.5 hours. The reaction progress can be monitored by TLC. The product often solidifies as the reaction proceeds.
-
Work-up: Upon completion, add water to the solid mass and filter. Wash the crude product with n-hexane to remove non-polar impurities.
-
Purification: Recrystallize the crude product from ethanol, potentially with charcoal treatment, to obtain the pure dihydropyridine derivative.
Protocol 2: Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis
This one-pot protocol utilizes acetic acid to catalyze the cyclodehydration step at a lower temperature.[6]
-
Reaction Setup: To a solution of the enamine (1.0 equiv) in a 5:1 mixture of toluene and acetic acid, add the ethynyl ketone (1.1 equiv).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the substituted pyridine.
Protocol 3: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium
This protocol describes an environmentally friendly synthesis of hydroxy-cyanopyridines.[10]
-
Reaction Mixture: In a suitable flask, combine the alkyl cyanoacetate or cyanoacetamide (1.0 equiv), the 1,3-dicarbonyl compound (1.0 equiv), and ammonium carbonate (1.5 equiv) in water.
-
Heating: Heat the reaction mixture at 80°C with stirring. The product may begin to precipitate during the reaction.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration.
-
Washing and Drying: Wash the collected solid with cold water and dry to obtain the pure hydroxy-cyanopyridine.
Visualizations
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Caption: Simplified workflow for the Bohlmann-Rahtz pyridine synthesis.
Caption: Decision tree for selecting a classical pyridine synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 13. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
Technical Support Center: Regioselective Synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol. The following information addresses common challenges and offers practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the regioselective synthesis of this compound?
A1: The regioselective synthesis of this compound can be approached through several de novo pyridine ring formation strategies. These methods are essential for controlling the position of the substituents on the pyridine core. Key strategies include:
-
Kröhnke Pyridine Synthesis: This versatile method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[1][2] It is a powerful tool for creating highly functionalized pyridines.[2]
-
Cycloaddition Reactions: Various cycloaddition strategies can be employed to construct the pyridine ring. These can include [4+2] Diels-Alder reactions of heterodienes or [3+3] condensations.[3][4] These methods can offer access to pyridines that are challenging to prepare by other routes.[3]
-
Oxidative Rearrangement of Furfurylamines: The synthesis of 6-arylpyridin-3-ols has been achieved through the oxidative rearrangement of (5-arylfurfuryl)amines, providing a direct route to the desired substitution pattern.[5]
-
Multi-component Reactions: One-pot, multi-component reactions involving ynals, isocyanates, amines, and alcohols have been developed for the synthesis of highly substituted pyridines with good regioselectivity.[6]
Q2: How can I ensure the regioselectivity of the synthesis to obtain the 6-aryl-3-ol substitution pattern?
A2: Achieving the desired regioselectivity is a critical challenge in pyridine synthesis. The choice of starting materials in de novo syntheses is the primary way to control the final substitution pattern. For instance, in a Kröhnke-type synthesis, the 2-methoxyphenyl group would be introduced as part of the α,β-unsaturated carbonyl component, while the hydroxyl group (or a precursor) would be part of the other fragment. Careful consideration of the reaction mechanism for the chosen synthetic route is crucial for predicting and achieving the desired regiochemical outcome.
Q3: Are there any known issues with the stability of 3-hydroxypyridines?
A3: 3-Hydroxypyridines are generally stable compounds. Unlike 2- and 4-hydroxypyridines, they do not readily tautomerize to the corresponding pyridone forms. This makes them useful intermediates for further functionalization, often through reactions involving the hydroxyl group, such as conversion to a triflate for cross-coupling reactions.[7]
Troubleshooting Guides
Strategy 1: Modified Kröhnke Pyridine Synthesis
A plausible route to this compound via a modified Kröhnke synthesis is outlined below. This strategy involves the reaction of a suitable 1,3-dicarbonyl equivalent with an enamine derived from a β-ketoester, followed by cyclization.
Problem 1: Low yield in the initial condensation step.
-
Possible Cause: Incomplete formation of the enamine intermediate.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the enamine. Consider using a Dean-Stark trap to remove water azeotropically. The choice of amine (e.g., pyrrolidine, morpholine) and catalyst (e.g., p-toluenesulfonic acid) can also be optimized.
-
-
Possible Cause: Unfavorable reaction equilibrium.
-
Solution: Increase the concentration of reactants or remove one of the byproducts (e.g., water) to drive the reaction forward.
-
-
Possible Cause: Steric hindrance from the 2-methoxyphenyl group.
-
Solution: Increase the reaction temperature and time. Screen different solvents to improve solubility and reaction rates.
-
Problem 2: Formation of multiple side products during cyclization.
-
Possible Cause: Self-condensation of the starting materials.
-
Solution: Control the rate of addition of the reactants. Adding one reactant slowly to the other can minimize self-condensation. Lowering the reaction temperature may also be beneficial.
-
-
Possible Cause: Incorrect reaction conditions for cyclization.
-
Solution: The choice of the cyclization agent (e.g., ammonium acetate) and solvent is critical. Acetic acid is a common solvent for this step. Ensure the temperature is optimal for both cyclization and subsequent aromatization.
-
Problem 3: Difficulty in the final aromatization step.
-
Possible Cause: The intermediate dihydropyridine is too stable.
-
Solution: An oxidizing agent may be required to facilitate aromatization. This can be as simple as exposure to air for extended periods or the addition of a mild chemical oxidant.
-
-
Possible Cause: Decomposition of the product at high temperatures.
-
Solution: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and avoid unnecessarily long reaction times or excessive temperatures.
-
| Parameter | Condition A | Condition B | Condition C |
| Condensation Catalyst | p-TSA (cat.) | Acetic Acid (cat.) | None |
| Solvent | Toluene | Ethanol | Methanol |
| Cyclization Reagent | Ammonium Acetate | Ammonium Formate | Hydroxylamine |
| Temperature | 80-110 °C | Reflux | 60 °C |
| Typical Yield | 45-65% | 30-50% | 20-40% |
Caption: Comparison of hypothetical reaction conditions for a modified Kröhnke synthesis.
Experimental Protocols
Representative Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine via Kröhnke Synthesis
This protocol describes the general procedure for a Kröhnke pyridine synthesis, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
1. Preparation of the α-Pyridinium Methyl Ketone Salt:
-
Reactants: A substituted 2-bromoacetophenone (1.0 equiv) and pyridine (1.1 equiv).
-
Procedure: Dissolve the 2-bromoacetophenone in a minimal amount of acetone. Add pyridine dropwise with stirring at room temperature. A precipitate will form. Continue stirring for 1-2 hours. Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.[2]
2. Kröhnke Reaction:
-
Reactants: The α-pyridinium methyl ketone salt (1.0 equiv), an α,β-unsaturated carbonyl compound (1.0 equiv), and ammonium acetate (10 equiv).
-
Procedure: Suspend the reactants in glacial acetic acid. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice water. Neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Visualizations
Caption: A workflow diagram of the Kröhnke pyridine synthesis with key troubleshooting points.
Caption: A troubleshooting decision tree for low product conversion in pyridine synthesis.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Chromatographic Purification of Pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of chromatographic purification of pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of pyridine and its derivatives in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Broadening) in HPLC and Flash Chromatography
-
Question: My peaks for pyridine derivatives are showing significant tailing on a standard silica or C18 column. What is the cause and how can I fix it?
-
Answer: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives.[1][2] The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases.[1][3][4] This secondary interaction leads to poor peak shape.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with the pyridine derivative for interaction with the silanol groups.[5]
-
For normal-phase chromatography (silica gel), add 0.1-2.0% triethylamine or a small amount of ammonia in methanol to the eluent.[5][6]
-
For reversed-phase chromatography, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can protonate the pyridine nitrogen, which can sometimes improve peak shape, though it may also affect retention.[3] Using a buffered mobile phase at a pH where the pyridine derivative is not ionized can also be effective.[7]
-
-
Alternative Stationary Phases:
-
End-capped Columns: Use columns where the residual silanol groups have been chemically deactivated (end-capped).[4][7]
-
Neutral or Basic Alumina: For flash chromatography, consider using neutral or basic alumina as the stationary phase to avoid the acidic nature of silica gel.[1]
-
Mixed-Mode or Core-Shell Columns: These modern columns offer unique selectivities and can provide excellent peak shapes for basic compounds without the need for ion-pairing reagents.[8]
-
-
Issue 2: Co-elution of Isomers or Structurally Similar Derivatives
-
Question: I am struggling to separate positional isomers of a substituted pyridine. They have very similar retention times. What strategies can I employ?
-
Answer: The separation of isomers is a frequent challenge due to their similar physicochemical properties.[2]
Solutions:
-
Optimize Mobile Phase Selectivity: Systematically screen different solvent systems. Sometimes a switch in the organic solvent (e.g., from acetonitrile to methanol in reversed-phase) can alter the selectivity and improve resolution.
-
Utilize Specialized Columns:
-
Mixed-Mode Columns: These columns utilize a combination of reversed-phase and ion-exchange or HILIC retention mechanisms, which can provide unique selectivity for isomers.[2][8]
-
Hydrogen-Bonding Columns: Columns designed to promote hydrogen-bonding interactions can be effective for separating isomers with different hydrogen-bonding capabilities.[9]
-
-
Derivatization: If possible, derivatizing the isomers can introduce a significant structural difference, making them easier to separate.[1]
-
Issue 3: Poor Retention of Polar Pyridine Derivatives in Reversed-Phase HPLC
-
Question: My polar pyridine derivative elutes in the solvent front on a C18 column, even with a highly aqueous mobile phase. How can I increase its retention?
-
Answer: Many pyridine derivatives are hydrophilic, leading to poor retention on traditional reversed-phase columns.[2][8][9]
Solutions:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase with a mobile phase rich in organic solvent.[10]
-
Mixed-Mode Chromatography: As mentioned previously, mixed-mode columns can enhance the retention of polar compounds through secondary interactions like ion-exchange.[8]
-
Aqueous C18 Columns: Use specialized C18 columns that are designed to be stable in highly aqueous mobile phases without phase collapse.
-
Avoid Ion-Pairing Reagents with MS Detection: While ion-pairing reagents can increase retention, they are often not compatible with mass spectrometry detection.[2][8][9]
-
Issue 4: Compound Streaking or Smearing on TLC Plates
-
Question: When I run a TLC of my reaction mixture containing a pyridine derivative, the spot streaks up the plate. How can I get clean spots?
-
Answer: Streaking on TLC plates is often caused by the same acidic interactions that cause peak tailing in column chromatography, or by overloading the sample.[5][6]
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine or ammonia to your developing solvent.[6]
-
Use Pre-treated Plates: Consider using TLC plates with a different stationary phase, such as alumina or reversed-phase C18 plates.
-
Dilute Your Sample: Overloading the TLC plate is a common cause of streaking. Try spotting a more diluted sample.[6]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like pyridine or DMSO, it can cause streaking. After spotting the plate, place it under a high vacuum for a few minutes to remove the solvent before developing the plate.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: My purified pyridine derivative is an oil and won't crystallize. What can I do?
-
A1: The presence of even minor impurities can inhibit crystallization. Ensure the highest possible purity by optimizing your chromatographic step. Systematically screen a wide range of solvents and solvent mixtures for crystallization. Techniques like slow evaporation, cooling, or vapor diffusion can also be effective.[1]
-
-
Q2: I suspect my pyridine derivative is decomposing on the silica gel column. How can I confirm this and prevent it?
-
A2: You can test for stability by running a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[11] To prevent decomposition, you can neutralize the silica gel by pre-treating it with a base like triethylamine or switch to a less acidic stationary phase like alumina.[1]
-
-
Q3: What are the best general-purpose starting conditions for purifying a new pyridine derivative?
-
A3: For flash chromatography on silica gel, a good starting point is a gradient of ethyl acetate in hexanes. For HPLC, a reversed-phase C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, is a common starting point. However, due to the diverse nature of pyridine derivatives, method development is often necessary.
-
-
Q4: How can I deal with the tautomerism of pyridin-4-ol derivatives during purification?
-
A4: The presence of both pyridin-4-ol and pyridin-4-one tautomers, which have very similar polarities, makes separation on standard silica gel challenging.[1] A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative, such as a pyridin-4-yl nonaflate, before chromatography. This "locks" the molecule in one form, making it amenable to standard purification techniques.[1]
-
Data Presentation
Table 1: HPLC Retention Times of Pyridine and Aminopyridine Isomers on a Mixed-Mode Column [2]
| Compound | Retention Time (min) |
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
Experimental Protocols
Protocol 1: HPLC Analysis of Pyridine and Aminopyridine Isomers [2][9]
-
Objective: To separate pyridine and its aminopyridine isomers using a mixed-mode stationary phase.
-
Instrumentation: Standard HPLC system with UV detection.
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[2][9]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard mixture of pyridine and aminopyridine isomers in the mobile phase.
-
Inject the standard mixture to verify system suitability (resolution and retention times).
-
Inject the samples for analysis.
-
Visualizations
Caption: General experimental workflow for the chromatographic purification of pyridine derivatives.
Caption: A decision tree for troubleshooting common issues in pyridine derivative chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. sielc.com [sielc.com]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. agilent.com [agilent.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 11. Chromatography [chem.rochester.edu]
Addressing matrix effects in the bioanalysis of 6-(2-Methoxyphenyl)pyridin-3-ol
Technical Support Center: Bioanalysis of 6-(2-Methoxyphenyl)pyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] Given the compound's predicted moderate lipophilicity (XlogP: 2.1), it may be susceptible to interference from phospholipids and other endogenous components in biological matrices like plasma and urine.[2]
Q2: What are the likely causes of matrix effects for a compound like this compound?
A2: The primary causes of matrix effects are endogenous matrix components that co-elute with this compound and interfere with its ionization.[1] Common sources of interference in biological samples include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in electrospray ionization (ESI).[3]
-
Salts and ions: Can alter the droplet formation and evaporation process in the ion source.
-
Endogenous metabolites: May have similar polarities and retention times to the analyte.
Q3: How can I quantitatively assess matrix effects for my this compound assay?
A3: The most common method is the post-extraction addition technique.[1] This involves comparing the peak response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase). The Matrix Factor (MF) is calculated to quantify the extent of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
Q4: My internal standard (IS) is not tracking the variability in the matrix effect for this compound. What should I do?
A4: This indicates that the analyte and the IS are experiencing different degrees of ionization suppression or enhancement.
-
Verify Co-elution: Ensure that the internal standard and this compound have very close or identical retention times.
-
Evaluate IS Matrix Effect: Assess the matrix factor for your internal standard independently. If it shows significantly different or more variable suppression than the analyte, it is not a suitable choice.
-
Consider a Stable Isotope-Labeled (SIL) IS: A SIL-IS is the ideal choice as it has nearly identical physicochemical properties to the analyte and will experience similar matrix effects. If a custom SIL-IS for this compound is not available, a structural analog that co-elutes and shows a similar matrix effect may be a suitable alternative.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in the bioanalysis of this compound.
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, mitigating, and verifying the reduction of matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To quantify the matrix factor for this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix (e.g., plasma, urine) from at least six different sources through the entire extraction procedure. Spike the analyte and IS into the final, extracted matrix at the same low and high concentrations as Set A.[4]
-
Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and IS into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Analyze all three sets using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
IS-Normalized MF:
The coefficient of variation (%CV) of the IS-normalized MF should be ≤15%.[4]
-
Protocol 2: Sample Preparation Strategies
Based on the physicochemical properties of this compound (presence of a phenol and a methoxy-phenyl group, predicted XlogP of 2.1), a systematic evaluation of sample preparation techniques is recommended.
1. Protein Precipitation (PPT):
-
Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant and reconstitute in mobile phase.
-
Pros: Simple, fast, and inexpensive.
-
Cons: Least effective at removing matrix components, often resulting in significant matrix effects.[3]
2. Liquid-Liquid Extraction (LLE):
-
Protocol: To 100 µL of plasma, add a suitable buffer to adjust the pH. The phenolic hydroxyl group suggests the compound is weakly acidic. Adjusting the sample pH to be acidic (e.g., pH 4-5) should keep the compound in its neutral form for extraction with a water-immiscible organic solvent. Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Vortex for 5 minutes, then centrifuge. Evaporate the organic layer and reconstitute.
-
Pros: Can provide cleaner extracts than PPT.[5]
-
Cons: May have lower recovery for more polar analytes.
3. Solid-Phase Extraction (SPE):
-
Protocol: A mixed-mode SPE (combining reversed-phase and ion-exchange) is often very effective.[3]
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load: Load the pre-treated plasma sample (acidified to protonate the pyridine nitrogen).
-
Wash: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute this compound with a small volume of methanol containing a base (e.g., 5% ammonium hydroxide) to neutralize the pyridine nitrogen. Evaporate and reconstitute.
-
-
Pros: Provides the cleanest extracts and can significantly reduce matrix effects.[3]
-
Cons: More time-consuming and expensive to develop.
Sample Preparation Selection Workflow
Caption: A decision tree for selecting the optimal sample preparation method.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 201.22 g/mol | PubChem[2] |
| Predicted XlogP | 2.1 | PubChem[2] |
| Predicted pKa | Acidic (phenol): ~9-10; Basic (pyridine): ~4-5 | ChemAxon (Predicted) |
Note: pKa values are predicted and should be experimentally verified.
Table 2: Example Matrix Factor and Recovery Data
This table illustrates how to present data from a matrix effect experiment across six different lots of human plasma using three different extraction techniques.
| Extraction Method | Plasma Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF | Recovery (%) |
| PPT | 1 | 78,500 | 155,000 | 0.79 | 0.81 | 0.98 | 95 |
| 2 | 65,200 | 130,100 | 0.65 | 0.68 | 0.96 | 93 | |
| ... | ... | ... | ... | ... | ... | ... | |
| Mean | 0.72 | 0.75 | 0.96 | 94 | |||
| %CV | 9.8 | 9.1 | 1.5 | 2.1 | |||
| LLE | 1 | 92,300 | 178,000 | 0.92 | 0.93 | 0.99 | 85 |
| 2 | 89,900 | 175,500 | 0.90 | 0.92 | 0.98 | 88 | |
| ... | ... | ... | ... | ... | ... | ... | |
| Mean | 0.91 | 0.92 | 0.99 | 87 | |||
| %CV | 2.5 | 2.2 | 0.9 | 3.4 | |||
| SPE | 1 | 98,700 | 195,100 | 0.99 | 0.98 | 1.01 | 91 |
| 2 | 99,500 | 198,300 | 1.00 | 0.99 | 1.01 | 92 | |
| ... | ... | ... | ... | ... | ... | ... | |
| Mean | 0.99 | 0.99 | 1.00 | 92 | |||
| %CV | 1.2 | 1.5 | 0.5 | 1.8 |
Based on a neat solution (Set A) mean peak area of 100,000 for the analyte and 190,000 for the IS.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyridin-3-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Pyridin-3-ol and its structural isomers, pyridin-2-ol and pyridin-4-ol, represent a fundamental scaffold in medicinal chemistry. The position of the hydroxyl group on the pyridine ring significantly influences the electronic properties, tautomeric equilibrium, and ultimately, the biological activity of these compounds. This guide provides a comparative analysis of the biological activities of these isomers, drawing upon available experimental data for the parent compounds and their derivatives to highlight their therapeutic potential.
Summary of Biological Activities
The pyridinol scaffold is a versatile pharmacophore found in a wide array of biologically active molecules.[1][2] Derivatives of pyridin-3-ol and its isomers have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects against various cancer cell lines. The position of the hydroxyl group can impact the compound's ability to act as a hydrogen bond donor or acceptor, which is crucial for its interaction with biological targets.[3]
Antimicrobial Activity
Derivatives of pyridin-3-ol and its isomers have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy. While direct comparative data for the parent isomers is limited, the following table summarizes the antimicrobial activity of representative derivatives.
| Isomer Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridin-2-ol | 2-((2,5,7-Trimethylpyrido[2,3-d]pyrimidin-4-yl)amino)ethan-1-ol | Staphylococcus aureus | 3.91 | [4] |
| Bacillus subtilis | 1.95 | [4] | ||
| Escherichia coli | 7.81 | [4] | ||
| Pseudomonas aeruginosa | 15.62 | [4] | ||
| Pyridin-3-ol | 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | Staphylococcus aureus | 1 | [5][6] |
| Streptococcus pneumoniae | 0.5 | [5][6] | ||
| Enterococcus faecalis | 4 | [5][6] | ||
| Bacillus subtilis | 2 | [5][6] | ||
| Pyridin-4-ol | 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 | [7] |
Note: The data presented are for substituted derivatives and may not be directly representative of the parent pyridinol isomers. The activity is highly dependent on the nature and position of the substituents.
Antifungal Activity
Several derivatives of hydroxypyridines have also been evaluated for their antifungal properties.
| Isomer Scaffold | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Pyridin-2-ol | Erythro enantiomer of a mefloquine analog | Cryptococcus neoformans | 1 | [8] |
| Candida albicans | 4 | [8] | ||
| Pyridin-3-ol | 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | Candida albicans | >128 | [5][6] |
| Pyridin-4-ol | 8-Hydroxyquinoline derivative (PH265) | Candida auris | 0.5 - 1 | [9] |
| Cryptococcus neoformans | 0.5 | [9] |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of pyridinol derivatives against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) is used to quantify their potency.
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridin-2-ol | N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivative (4b) | HCT-116 (Colon Cancer) | 5.2 | [10] |
| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivative (4e) | HCT-116 (Colon Cancer) | 3.7 | [10] | |
| Pyridin-3-ol | Pyridin[2,3-f]indole-2,4,9-trione derivative (9a) | SK-OV-3 (Ovarian Cancer) | 0.8 | [11] |
| Benz[f]indole-2,4,9-trione derivative (10h) | A549 (Lung Cancer) | 1.2 | [11] | |
| SK-OV-3 (Ovarian Cancer) | 0.09 | [11] | ||
| HCT-15 (Colon Cancer) | 1.1 | [11] | ||
| Pyridin-4-ol | 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one analog | Various Cancer Cell Lines | Not specified | [12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is commonly used to determine the MIC of a compound against bacteria and fungi.
1. Preparation of Inoculum:
-
A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^8 CFU/mL for bacteria.
-
The inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing the appropriate broth.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Potential Signaling Pathways
While specific signaling pathways modulated by the parent pyridin-3-ol isomers are not well-documented, derivatives of these compounds are known to exert their biological effects by interfering with various cellular signaling cascades. The diagrams below illustrate general representations of key signaling pathways that are often targeted by bioactive compounds. Pyridinol derivatives, through their structural diversity, have the potential to modulate components of these pathways.
Conclusion
The isomeric pyridinols—pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol—and their derivatives represent a rich source of bioactive compounds with potential applications in the development of new therapeutic agents. While a direct comparative analysis of the parent isomers is not extensively documented, the available data on their derivatives highlight the profound influence of the hydroxyl group's position on their antimicrobial, antifungal, and cytotoxic activities. Further systematic studies are warranted to fully elucidate the structure-activity relationships of these fundamental heterocyclic scaffolds and their potential to modulate key signaling pathways involved in human diseases. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this important class of compounds.
References
- 1. Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 10. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro Assays for Pyridine-Based Compounds
Introduction: The Pyridine Scaffold and the Imperative for Rigorous In Vitro Validation
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast library of compounds under investigation for diverse therapeutic areas, including oncology and infectious diseases.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block in drug design.[1] However, this same chemical reactivity can lead to compound-specific interference in common in vitro assays, producing misleading data that can derail drug discovery programs.
Therefore, a robust cross-validation strategy using orthogonal assays—assays that measure different biological endpoints—is not merely good practice; it is a critical necessity. This guide provides an in-depth comparison of commonly used in vitro assays for evaluating pyridine-based compounds, focusing on the causality behind experimental choices and the interpretation of potentially divergent results. We will move beyond simple protocols to build a framework for generating trustworthy, reproducible data.
The Core Principle: Why Cross-Validate?
The fundamental goal of cross-validation is to confirm a biological effect using multiple, independent methods. A compound that appears potent in a primary screen might be an artifact of the assay technology rather than a true biological hit. For instance, a pyridine derivative might inhibit the enzymatic reporter in a luminescence-based assay or chemically reduce a colorimetric substrate, giving a false positive. By confirming the activity in a secondary assay with a different detection method and biological endpoint, we can be confident in the compound's effect.[3]
This principle is best illustrated through a structured workflow.
Part 1: Comparing Cytotoxicity Assays - A Multi-Endpoint Approach
Cytotoxicity is often the first biological activity assessed for novel pyridine compounds, especially in oncology programs.[4][5][6] However, "cytotoxicity" is a broad term. A compound can be cytotoxic by disrupting metabolism, compromising membrane integrity, or halting proliferation. Using assays that measure each of these distinct endpoints provides a more complete picture.
Let's compare three common colorimetric and fluorometric assays: MTT (metabolic activity), LDH (membrane integrity), and SRB (protein content).
Data Comparison: Interpreting Divergence
Imagine we screen three novel pyridine derivatives (PYR-1, PYR-2, PYR-3) using these assays. The resulting IC50 values (concentration to inhibit 50% of the signal) could look like this:
| Compound | MTT Assay IC50 (µM) | LDH Release Assay IC50 (µM) | SRB Assay IC50 (µM) |
| PYR-1 | 5.2 | 5.8 | 6.1 |
| PYR-2 | 0.8 | > 50 | 1.2 |
| PYR-3 | 45.1 | 8.3 | 9.5 |
| Doxorubicin | 2.1 | 2.5 | 2.9 |
Analysis:
-
PYR-1: Shows consistent IC50 values across all three assays.[4] This high concordance suggests the compound is a general cytotoxic agent, leading to metabolic collapse, membrane damage, and a reduction in cell number at similar concentrations. This is a trustworthy hit.
-
PYR-2: Appears highly potent in the MTT and SRB assays but shows no activity in the LDH assay. This is a critical divergence. The MTT assay relies on mitochondrial dehydrogenases to reduce the yellow MTT tetrazolium salt to purple formazan.[7] It's plausible that PYR-2 directly inhibits these enzymes without actually killing the cell, leading to a potent apparent IC50. The lack of LDH release confirms the cell membrane is intact. The SRB result, which measures total protein, suggests the compound is cytostatic (inhibits proliferation) rather than cytotoxic, explaining the low IC50. This compound is not a classic cytotoxic agent, and the MTT result alone would have been misleading.
-
PYR-3: Shows weak activity in the MTT assay but is potent in the LDH and SRB assays. This suggests the compound's primary mechanism is not metabolic disruption. Instead, it likely induces rapid membrane damage (necrosis or late-stage apoptosis), leading to LDH release and subsequent loss of total cellular protein (SRB). The mitochondria may remain transiently active, explaining the poor MTT result.
Detailed Experimental Protocols
1. MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.[7]
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of metabolically active cells.[7]
-
Materials:
-
96-well flat-bottom plates
-
Pyridine compounds dissolved in DMSO
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of pyridine compounds. Add 1 µL of compound dilutions to respective wells (final DMSO concentration <0.5%). Include vehicle control (DMSO only) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. LDH Release Assay Protocol
-
Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The assay measures the enzymatic activity of this released LDH.[7]
-
Procedure:
-
Follow steps 1-3 from the MTT protocol in a parallel plate.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing lactate, NAD+, and diaphorase) from a commercial kit to each well.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Use a maximum LDH release control (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity and determine the IC50.
-
Part 2: Biochemical vs. Cell-Based Assays - Target vs. System
While cytotoxicity assays measure a phenotypic outcome, they don't confirm that a compound interacts with its intended molecular target.[9] Cross-validating a cell-based result with a biochemical assay is essential to confirm the mechanism of action.[3]
Let's consider a pyridine compound designed as a PIM-1 kinase inhibitor for breast cancer.[10][11]
-
Biochemical Assay: Measures the direct interaction between the pyridine compound and purified PIM-1 kinase enzyme. It answers the question: "Does my compound inhibit the target?"
-
Cell-Based Assay: Measures the effect of the compound on a PIM-1-dependent cancer cell line (e.g., MCF-7). It answers the question: "Does my compound work in a complex biological system?"[12]
Data Comparison: Potency vs. Efficacy
| Compound | PIM-1 Kinase IC50 (nM) (Biochemical) | MCF-7 Cell Viability IC50 (µM) (Cell-Based) |
| PYR-4 | 14.3 | 0.5 |
| PYR-5 | 19.8 | > 100 |
| Staurosporine | 16.7 | 0.02 |
Analysis:
-
PYR-4: Shows high potency in the biochemical assay, which translates effectively into cellular efficacy, albeit with the expected drop in potency (nM to µM).[11] This indicates the compound is cell-permeable and can engage its target in a cellular environment. This is a promising lead.
-
PYR-5: Is potent against the isolated enzyme but has no effect on the cells. This is a common and critical outcome. The discrepancy could be due to several factors, which the cell-based assay uniquely reveals:
-
Poor Membrane Permeability: The compound cannot get into the cell to reach its target.
-
Rapid Efflux: The compound is actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Cellular Metabolism: The compound is rapidly metabolized into an inactive form within the cell. The biochemical assay alone would have identified PYR-5 as a "hit," but the cell-based cross-validation correctly identifies it as a poor drug candidate.[3]
-
Detailed Experimental Protocol
3. PIM-1 Kinase Biochemical Assay Protocol (Luminescence-based)
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, leading to a low luminescence signal. An effective inhibitor prevents ATP consumption, resulting in a high signal.
-
Materials:
-
White, opaque 384-well plates
-
Recombinant human PIM-1 kinase
-
PIM-1 peptide substrate (e.g., PIMtide)
-
ATP
-
Kinase assay buffer
-
Pyridine compounds in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Luminometer
-
-
Procedure:
-
Compound Plating: Dispense 50 nL of pyridine compounds from a dose-response plate into the 384-well assay plate.
-
Enzyme Addition: Add 5 µL of PIM-1 kinase solution (e.g., 25 ng/mL in assay buffer) to each well.
-
Incubation: Gently mix and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (e.g., 200 µM substrate and 10 µM ATP in assay buffer) to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a signal.
-
Signal Readout: Incubate for 10 minutes, then measure luminescence with a plate reader.
-
Analysis: Normalize the data to high (no enzyme) and low (DMSO vehicle) controls to calculate percent inhibition and determine the biochemical IC50.
-
Conclusion: A Self-Validating Approach to Confident Decisions
The chemical diversity of pyridine-based compounds is both a strength and a challenge. Their potential for assay interference necessitates a rigorous, multi-faceted validation strategy. By systematically comparing results from orthogonal assays—those with different biological endpoints and detection technologies—we can unmask artifacts and build confidence in our hits.
Moving from a primary screen to orthogonal cytotoxicity assays (MTT, LDH, SRB) allows for the differentiation between true cytotoxicity, cytostatic effects, and assay-specific interference. Further cross-validation against a biochemical target-based assay confirms the mechanism of action and provides critical, early insights into a compound's drug-like properties, such as cell permeability.[3] This structured, self-validating approach ensures that only the most robust and mechanistically understood compounds advance, saving invaluable time and resources in the long journey of drug development.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. journals.ut.ac.ir [journals.ut.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
Comparative Efficacy of 6-(2-Methoxyphenyl)pyridin-3-ol and Known GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, 6-(2-Methoxyphenyl)pyridin-3-ol, against a selection of well-characterized GSK-3β inhibitors. The data presented is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics targeting GSK-3β, a key regulator in numerous cellular signaling pathways.
Quantitative Efficacy Comparison
The inhibitory activities of this compound and known GSK-3β inhibitors are summarized below. The IC50 value for this compound is a hypothetical value based on structurally similar compounds and is included for comparative purposes.
| Compound | Type | IC50 (GSK-3β) | Selectivity Notes |
| This compound | Hypothetical Small Molecule | 15 nM | Assumed high selectivity |
| SB-216763 | Maleimide Analogue | 9 nM[1] | ATP-competitive inhibitor.[1] |
| AR-A014418 | Thiazole Analogue | 104 nM[1] | Highly selective, ATP-competitive inhibitor.[1] |
| LY2090314 | Small Molecule | 0.9 nM[2] | Potent and selective ATP-competitive inhibitor of GSK-3α and GSK-3β.[2] |
| Tideglusib | Non-ATP Competitive | 60 nM[2] | Irreversible inhibitor.[2] |
| Kenpaullone | Paullone Analogue | 23 nM[3] | Also inhibits CDK1/cyclin B.[3] |
| BIO (6-Bromoindirubin-3'-oxime) | Indirubin Analogue | 5 nM (GSK-3α/β) | Also a potent inhibitor of CDK1 and CDK5.[3] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro GSK-3β kinase inhibition assay, which can be used to determine the IC50 values of test compounds.
In Vitro GSK-3β Kinase Inhibition Assay Protocol
This protocol is adapted from standard procedures for determining kinase activity.[4][5][6]
1. Materials and Reagents:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well white plates
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and substrate peptide in kinase assay buffer to the appropriate concentrations.
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted GSK-3β enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP and substrate peptide mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kinase detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ Reagent, incubate for 40 minutes; then add 20 µL of Kinase Detection Reagent and incubate for 30 minutes).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving GSK-3β, highlighting its regulation by upstream kinases such as Akt and its role in the phosphorylation of downstream targets like β-catenin.[7][8][9]
Caption: Simplified GSK-3β signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.[10][11][12]
Caption: Kinase inhibitor screening workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. GSK3 in cell signaling | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Methoxyphenylpyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various methoxyphenylpyridine analogs. The information is compiled from multiple studies to highlight the impact of structural modifications on their biological activities, primarily focusing on their potential as anticancer agents and modulators of nicotinic acetylcholine receptors (nAChRs).
I. Comparative Biological Activity of Methoxyphenylpyridine Analogs
The following tables summarize the in vitro biological activities of representative methoxyphenylpyridine analogs. These compounds have been evaluated for their antiproliferative effects against various cancer cell lines and their binding affinity for neuronal nAChRs.
Table 1: Antiproliferative Activity of Methoxyphenylpyridine Analogs
| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| MP-1 | H | 4-OCH3 | A549 (Lung) | 5.2 | [1][2] |
| MP-2 | H | 3,4-(OCH3)2 | A549 (Lung) | 2.8 | [1][2] |
| MP-3 | 6-Cl | 4-OCH3 | A549 (Lung) | 8.1 | [3] |
| MP-4 | H | 4-OCH3 | HeLa (Cervical) | 7.5 | [1][2] |
| MP-5 | H | 3,4-(OCH3)2 | HeLa (Cervical) | 3.1 | [1][2] |
| MP-6 | H | 4-OCH3 | B16F10 (Melanoma) | 10.3 | [1][2] |
| MP-7 | H | 3,4-(OCH3)2 | B16F10 (Melanoma) | 4.5 | [1][2] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of Pyridine-Modified Analogs
| Compound ID | Pyridine Ring Substitution | Ki (nM) | Receptor Subtype | Reference |
| NA-1 | Unsubstituted | 0.15 | Neuronal nAChRs | [4] |
| NA-2 | 2-Cl | 1.2 | Neuronal nAChRs | [4] |
| NA-3 | 4-CH3 | 0.8 | Neuronal nAChRs | [4] |
| NA-4 | 5-Br | 0.055 | Neuronal nAChRs | [5] |
| NA-5 | 6-Phenyl | 0.69 | Neuronal nAChRs | [5] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. Antiproliferative Activity Assay (MTT Assay)
1. Cell Culture:
-
Human cancer cell lines (A549, HeLa, B16F10) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (methoxyphenylpyridine analogs). A vehicle control (DMSO) is also included.
-
The plates are incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
1. Membrane Preparation:
-
Rat cortical tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated twice.
-
The final pellet is resuspended in the assay buffer to a protein concentration of 0.5-1.0 mg/mL.
2. Binding Assay:
-
The binding assay is performed in a final volume of 250 µL containing the membrane preparation (100-200 µg of protein), the radioligand [³H]-epibatidine (0.2 nM), and varying concentrations of the test compounds.
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand, such as nicotine (10 µM).
-
The mixture is incubated at room temperature for 90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine.
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
III. Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR of methoxyphenylpyridine analogs.
Caption: Experimental workflow for SAR studies.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: SAR of methoxyphenylpyridine analogs.
References
Head-to-head comparison of different synthetic routes to 6-(2-Methoxyphenyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plausible synthetic routes for the preparation of 6-(2-Methoxyphenyl)pyridin-3-ol, a key intermediate in medicinal chemistry. The analysis focuses on reaction efficiency, accessibility of starting materials, and overall practicality, supported by detailed experimental protocols and quantitative data from analogous reactions.
Executive Summary
The synthesis of this compound can be approached through several modern cross-coupling strategies. This guide will focus on a comparative analysis of two primary, highly viable synthetic pathways:
-
Suzuki-Miyaura Coupling: This well-established palladium-catalyzed cross-coupling reaction is a robust method for the formation of carbon-carbon bonds. In this context, it involves the coupling of a suitably substituted pyridine electrophile with 2-methoxyphenylboronic acid.
-
Oxidative Rearrangement of a Furfurylamine Intermediate: This less conventional yet potentially efficient route involves the synthesis of a (5-aryl-furfuryl)amine precursor followed by an oxidative rearrangement to form the desired pyridin-3-ol scaffold.
This comparison aims to provide researchers with the necessary information to select the most appropriate synthetic strategy based on their specific laboratory capabilities, budget, and timeline.
Data Presentation: A Comparative Analysis
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Oxidative Rearrangement |
| Starting Materials | 6-Halopyridin-3-ol (or protected form), 2-Methoxyphenylboronic acid | 2-Furaldehyde, 2-Methoxyphenyl derivative, an amine source |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene, DME/H₂O) | Oxidizing agent (e.g., m-CPBA), Acid |
| Reported Yields (Analogous Reactions) | 70-95% | 60-85% |
| Reaction Time | 4-24 hours | 12-48 hours (multi-step) |
| Reaction Temperature | 80-110 °C | 0 °C to reflux |
| Scalability | Readily scalable | Potentially scalable, may require optimization |
| Cost of Reagents | Moderate to high (palladium catalyst) | Low to moderate |
| Safety Considerations | Palladium catalysts can be pyrophoric. Boronic acids can be irritants. | m-CPBA is a potential explosive. Handle with care. |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 6-halopurines with arylboronic acids, which is expected to have similar reactivity to the proposed 6-halopyridin-3-ol substrate.[1]
Step 1: Synthesis of this compound
-
To a flame-dried round-bottom flask purged with argon, add 6-bromopyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add degassed toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Oxidative Rearrangement of a Furfurylamine Intermediate
This protocol is a conceptual adaptation based on the general methodology for the synthesis of 6-arylpyridin-3-ols via oxidative rearrangement.
Step 1: Synthesis of N-((5-(2-methoxyphenyl)furan-2-yl)methyl)amine
-
In a round-bottom flask, dissolve 5-(2-methoxyphenyl)furan-2-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of the desired amine (e.g., benzylamine, 1.1 eq) in methanol.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude furfurylamine.
Step 2: Oxidative Rearrangement to this compound
-
Dissolve the crude N-((5-(2-methoxyphenyl)furan-2-yl)methyl)amine from the previous step in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mandatory Visualization
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Oxidative Rearrangement Pathway.
References
Evaluating the Selectivity of 6-(2-Methoxyphenyl)pyridin-3-ol Against a Panel of Kinases
A Comparative Guide for Researchers
The development of selective kinase inhibitors is a critical endeavor in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 6-(2-Methoxyphenyl)pyridin-3-ol, hereafter referred to as Compound X. Due to the absence of publicly available data for this specific compound, this guide utilizes a representative dataset to illustrate its potential selectivity profile in comparison to other hypothetical kinase inhibitors, Alternative A and Alternative B. The experimental protocols and data presented herein are based on established methodologies in the field of kinase inhibitor profiling.
Performance Comparison of Kinase Inhibitors
The selectivity of a kinase inhibitor is paramount to its clinical success. An ideal inhibitor will potently inhibit its intended target while exhibiting minimal activity against other kinases in the kinome. The following table summarizes the inhibitory activity of Compound X and two alternative compounds against a diverse panel of kinases, representing different branches of the human kinome. The data is presented as both percent inhibition at a fixed concentration (1 µM) and as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | Kinase Family | Compound X (% Inhibition @ 1µM) | IC50 (nM) | Alternative A (% Inhibition @ 1µM) | IC50 (nM) | Alternative B (% Inhibition @ 1µM) | IC50 (nM) |
| p38α (MAPK14) | CMGC | 98 | 15 | 95 | 50 | 80 | 250 |
| JNK1 | CMGC | 60 | 800 | 55 | >1000 | 40 | >1000 |
| ERK2 | CMGC | 35 | >1000 | 30 | >1000 | 25 | >1000 |
| SRC | Tyrosine Kinase | 75 | 250 | 90 | 80 | 50 | 900 |
| LCK | Tyrosine Kinase | 70 | 300 | 92 | 65 | 45 | >1000 |
| ABL1 | Tyrosine Kinase | 40 | >1000 | 85 | 120 | 30 | >1000 |
| AKT1 | AGC | 20 | >1000 | 25 | >1000 | 15 | >1000 |
| PIM1 | CAMK | 55 | 950 | 40 | >1000 | 85 | 150 |
| CDK2 | CMGC | 15 | >1000 | 20 | >1000 | 10 | >1000 |
| VEGFR2 | Tyrosine Kinase | 85 | 150 | 70 | 400 | 95 | 45 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
The determination of kinase inhibitor selectivity is achieved through robust and high-throughput screening methods. Below are detailed protocols for two widely used assays in the industry.
LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET) based method that measures the binding of an inhibitor to the ATP-binding site of a kinase.[1]
-
Reagent Preparation : All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). A 4X solution of the test compound is serially diluted. A 2X solution of the kinase and a europium-labeled anti-tag antibody mixture is prepared. A 4X solution of an Alexa Fluor® 647-labeled kinase tracer is also prepared.[1]
-
Assay Procedure :
-
4 µL of the 4X test compound is added to the wells of a 384-well plate.
-
8 µL of the 2X kinase/antibody mixture is then added to all wells.
-
The reaction is initiated by adding 4 µL of the 4X tracer solution to all wells.[1]
-
-
Incubation and Detection : The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. The FRET signal is then read on a plate reader capable of measuring time-resolved fluorescence. A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying inhibition.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform utilizes a competition binding assay to quantify kinase-inhibitor interactions.[2]
-
Assay Principle : The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[2]
-
Assay Procedure :
-
Kinases are tagged with a unique DNA identifier.
-
An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).[3]
-
The DNA-tagged kinase, immobilized ligand, and the test compound are combined in the wells of an assay plate.[3]
-
The plate is incubated to allow the components to reach binding equilibrium.[3]
-
-
Quantification : If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR). A lower amount of qPCR signal indicates a stronger interaction between the test compound and the kinase.[2] Dissociation constants (Kd) are determined by measuring the amount of kinase captured as a function of the test compound concentration.[2]
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
p38 MAPK Signaling Pathway and Point of Inhibition
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[4][5] Dysregulation of this pathway is implicated in various diseases, making it an attractive target for therapeutic intervention.
Caption: Simplified p38 MAPK signaling pathway and inhibition.
References
Inter-laboratory Validation of a Bioassay for 6-(2-Methoxyphenyl)pyridin-3-ol: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a hypothetical bioassay for the compound 6-(2-Methoxyphenyl)pyridin-3-ol. Due to the absence of publicly available validation studies for this specific molecule, this document presents a model case study based on established principles of bioanalytical method validation.[1][2][3] The objective is to offer a framework for researchers, scientists, and drug development professionals on how such a validation could be designed, executed, and interpreted.
The hypothetical bioassay is a cell-based assay designed to quantify the inhibitory activity of this compound on a specific signaling pathway. This guide will compare the performance of this bioassay across three independent laboratories to ensure reproducibility and reliability of the data.[1]
Hypothetical Signaling Pathway
The bioassay is predicated on the hypothesis that this compound acts as an inhibitor of a tyrosine kinase, which in turn modulates a downstream signaling cascade involving STAT3, a known factor in cell proliferation and survival.[4] The inhibition of this pathway is measured by a quantifiable downstream reporter.
Caption: Hypothetical signaling pathway for this compound.
Data Presentation: Inter-laboratory Comparison
The following tables summarize the quantitative data from a hypothetical inter-laboratory validation study conducted at three independent laboratories (Lab A, Lab B, and Lab C). The validation assessed key performance characteristics of the bioassay.[1][5]
Table 1: Inter-laboratory Precision and Accuracy
This table presents the intra- and inter-assay precision (as coefficient of variation, %CV) and accuracy (as relative error, %RE) for quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically a %CV and %RE within ±15% (±20% for the Lower Limit of Quantification).[1][3]
| Laboratory | QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%RE) |
| Lab A | Low (10 nM) | 8.5 | 11.2 | -5.3 |
| Medium (100 nM) | 6.2 | 8.9 | 2.1 | |
| High (800 nM) | 5.1 | 7.5 | 1.4 | |
| Lab B | Low (10 nM) | 9.8 | 12.5 | -8.9 |
| Medium (100 nM) | 7.1 | 9.8 | 4.5 | |
| High (800 nM) | 6.0 | 8.2 | 3.2 | |
| Lab C | Low (10 nM) | 9.2 | 11.8 | -6.1 |
| Medium (100 nM) | 6.8 | 9.1 | 3.8 | |
| High (800 nM) | 5.5 | 7.9 | 2.5 |
Table 2: Linearity and Sensitivity Comparison
This table compares the linearity of the calibration curves and the sensitivity of the assay across the three laboratories. The Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) define the range of reliable measurement.
| Laboratory | Linearity (R²) | Calibration Curve Slope | LLOQ (nM) | ULOQ (nM) |
| Lab A | 0.998 | -0.89 | 5 | 1000 |
| Lab B | 0.997 | -0.91 | 5 | 1000 |
| Lab C | 0.999 | -0.88 | 5 | 1000 |
Experimental Protocols
A standardized experimental protocol is crucial for achieving reproducible results across different laboratories.[6]
1. Cell Culture and Seeding:
-
Cell Line: A human cell line endogenously expressing the target tyrosine kinase receptor.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours at 37°C, 5% CO₂.
2. Compound Preparation and Treatment:
-
Stock Solution: this compound is dissolved in DMSO to create a 10 mM stock.
-
Serial Dilutions: A 9-point dilution series is prepared in assay medium.
-
Treatment: The culture medium is replaced with the compound dilutions, and the plates are incubated for 1 hour.
3. Assay Procedure:
-
Stimulation: Cells are stimulated with a pre-determined EC₈₀ concentration of the activating ligand and incubated for 30 minutes.
-
Lysis: Cells are lysed, and the lysate is transferred to an appropriate assay plate.
-
Detection: The level of phosphorylated STAT3 is quantified using a validated ELISA-based method. The signal is read on a plate reader at the appropriate wavelength.
4. Data Analysis:
-
The raw data is normalized to positive and negative controls.
-
A four-parameter logistic (4PL) curve is used to fit the dose-response data and determine the IC₅₀ value for this compound.
Mandatory Visualization
Inter-laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study, ensuring a harmonized approach across all participating sites.
Caption: Workflow for the inter-laboratory validation process.
References
- 1. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edraservices.nl [edraservices.nl]
- 3. biopharminternational.com [biopharminternational.com]
- 4. (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.intertek.com [cdn.intertek.com]
- 6. benchchem.com [benchchem.com]
Benchmarking the stability of 6-(2-Methoxyphenyl)pyridin-3-ol against other pyridinols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 6-(2-Methoxyphenyl)pyridin-3-ol against other pyridinol derivatives. Due to the limited availability of direct experimental stability data for this compound in publicly accessible databases and literature, this guide utilizes data from structurally similar pyridinol and pyridine compounds as a benchmark. The information presented herein is intended to provide a robust framework for researchers to design and execute stability studies for novel pyridinol-based drug candidates.
Comparative Stability Data
The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. The following table summarizes representative thermal stability data for various substituted pyridine derivatives, which can serve as a reference for estimating the stability of this compound. The data has been compiled from various studies employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Compound/Derivative Class | Decomposition Onset (Td, °C) | Melting Point (Tm, °C) | Analysis Method | Notes |
| Pyridine | ~400 | -41.6 | TGA | Parent aromatic heterocycle, high thermal stability. |
| 3-Hydroxypyridine | >200 | 129 | TGA/DSC | The core structure of interest. |
| Substituted Pyridin-2(1H)-ones | 250 - 350 | Variable | TGA/DSC | Generally stable, stability influenced by substituent nature. |
| Amino-substituted Pyridinols | Variable | Variable | TGA/DSC | Stability is highly dependent on the position and nature of substituents. |
| Pyridine Esters (e.g., phenethyl nicotinate) | ~237 (peak mass loss) | Not specified | TGA | Good thermal stability at room temperature. |
| Biphenyl-substituted Pyridines | >300 | Variable | TGA/DSC | High thermal stability is expected due to the aromatic systems. |
Note: The stability of this compound is anticipated to be influenced by the methoxyphenyl and hydroxyl substitutions on the pyridine ring. The hydroxyl group may offer sites for oxidation, while the overall aromatic structure likely contributes to thermal stability.
Experimental Protocols for Stability Assessment
Comprehensive stability testing involves subjecting the active pharmaceutical ingredient (API) to various stress conditions to understand its degradation pathways and establish its intrinsic stability. The following are detailed methodologies for key stability-indicating experiments based on International Council for Harmonisation (ICH) guidelines.
Thermal Stability Testing (Thermogravimetric Analysis and Differential Scanning Calorimetry)
Objective: To evaluate the thermal stability of the compound by determining its decomposition and melting temperatures.
Methodology:
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or ceramic pan.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions). The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the TGA curve.
-
DSC Analysis: Simultaneously with TGA, the heat flow to or from the sample is measured relative to a reference pan. This provides information on melting points, phase transitions, and exothermic or endothermic decomposition processes.
-
Data Analysis: The decomposition onset temperature (Td), peak decomposition temperature, and percentage of weight loss are determined from the TGA data. The melting point (Tm) and other thermal events are determined from the DSC data.
Oxidative Stability Testing (Forced Degradation)
Objective: To determine the susceptibility of the compound to oxidative degradation.
Methodology:
-
Reagents: Hydrogen peroxide (H₂O₂) of varying concentrations (e.g., 3% to 30%) is commonly used as the oxidizing agent.
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions: The sample solution is treated with the oxidizing agent and incubated at a specific temperature (e.g., room temperature or 40-60 °C) for a defined period. A control sample without the oxidizing agent is also prepared.
-
Sample Analysis: At various time points, aliquots are withdrawn, and the reaction is quenched if necessary (e.g., by adding a reducing agent like sodium bisulfite). The samples are then analyzed by a stability-indicating analytical method, typically Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS).
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Degradation products are identified and characterized using the mass spectrometry data. The degradation kinetics can be determined by plotting the concentration of the parent compound against time.
Photostability Testing
Objective: To assess the stability of the compound when exposed to light.
Methodology:
-
Instrumentation: A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps) is used.
-
Sample Preparation: The compound is exposed to light as a solid or in solution in a chemically inert, transparent container. A dark control sample, protected from light (e.g., wrapped in aluminum foil), is stored under the same conditions.
-
Exposure Conditions: The samples are exposed to a specified illumination level (e.g., not less than 1.2 million lux hours) and a near-UV energy level (e.g., not less than 200 watt-hours/square meter).
-
Sample Analysis: After the exposure period, the samples are analyzed using a validated stability-indicating method (e.g., UPLC-MS).
-
Data Analysis: The results from the light-exposed samples are compared with those from the dark control to determine the extent of photodegradation. Any significant degradation or change in physical properties is noted.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.
Caption: A generalized workflow for assessing the chemical stability of a new pyridinol derivative.
Signaling Pathways and Biological Context
While specific signaling pathway involvement for this compound is not yet defined in the literature, pyridinol and pyridinone scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets. Pyridine derivatives are key components in many approved drugs and are being investigated for their roles as, for example, kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The stability of these compounds is paramount to ensure consistent biological activity and to prevent the formation of potentially toxic degradation products that could have off-target effects.
The following diagram illustrates a conceptual relationship between compound stability and its progression in the drug discovery pipeline.
Caption: The critical role of stability assessment in the progression of a drug discovery project.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of the in silico and in vitro performance of a series of trimethoxyphenyl pyridine derivatives, structurally related to 6-(2-Methoxyphenyl)pyridin-3-ol, as potential anticancer agents targeting tubulin. The data presented is based on a study by Sonbul et al. (2022), which explores their efficacy as tubulin polymerization inhibitors.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50) of the most promising trimethoxyphenyl pyridine derivatives against three human cancer cell lines: hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7). Additionally, the inhibitory activity against tubulin polymerization and the binding energies from molecular docking studies are presented.[1]
| Compound | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Tubulin Polymerization IC50 (nM) | Binding Energy (kcal/mol) |
| Vb | --- | --- | --- | 22.41 | -7.58 |
| Vc | --- | --- | --- | 17.64 | -7.63 |
| Vf | --- | --- | --- | 20.39 | -7.91 |
| Vj | --- | --- | --- | 10.75 | -8.11 |
| VI | 3.25 | 4.83 | 6.11 | 8.92 | -8.23 |
| Colchicine (Reference) | 9.32 | 7.40 | 10.41 | 9.85 | -7.21 |
Note: IC50 values for compounds Vb, Vc, and Vf against the cell lines were not explicitly provided in the summarized text, but their potent activity was highlighted.
Experimental Protocols
Molecular Docking
The molecular docking studies were performed to elucidate the binding interactions of the synthesized trimethoxyphenyl pyridine derivatives within the colchicine binding site of β-tubulin.[1]
Protein and Ligand Preparation:
-
The crystal structure of the tubulin-colchicine complex (PDB ID: 1SA0) was retrieved from the Protein Data Bank.
-
The protein structure was prepared by removing the co-crystallized ligand and water molecules. Hydrogen atoms were added, and charges were computed.
-
The 3D structures of the ligand molecules were built and optimized using molecular mechanics force fields.
Docking Simulation:
-
Molecular docking was carried out using software to place the ligands into the colchicine binding site of tubulin.
-
The docking protocol was validated by redocking the native colchicine ligand into the binding site and comparing the root-mean-square deviation (RMSD) with the crystal structure conformation.
-
The binding energies of the docked compounds were calculated to estimate their binding affinity.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds against HepG-2, HCT-116, and MCF-7 cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Tubulin Polymerization Inhibition Assay
The ability of the compounds to inhibit tubulin polymerization was measured using a fluorescence-based assay. The assay monitors the fluorescence enhancement upon the incorporation of a fluorescent reporter into microtubules during polymerization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by tubulin inhibitors and the workflow of the comparative docking study.
References
Safety Operating Guide
Safe Disposal of 6-(2-Methoxyphenyl)pyridin-3-ol: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of 6-(2-Methoxyphenyl)pyridin-3-ol, a heterocyclic compound containing both pyridine and phenol functionalities. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the known hazards of related pyridine and phenolic compounds, ensuring a cautious and comprehensive approach to its disposal.
Hazard Assessment and Waste Identification
Due to its chemical structure, this compound should be handled as a hazardous substance. Pyridine and its derivatives are recognized as being potentially harmful if ingested, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2] Similarly, phenolic compounds are toxic to human health and the environment.[3][4] Therefore, all waste containing this compound, including the pure substance, solutions, contaminated laboratory materials, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][2]
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from structurally similar compounds and the parent chemical classes. This data should be used as a conservative guide for safe handling and disposal.
| Hazard Category | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6][7] | Ingestion |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[5][6] | Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7][8] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[5][6][7][8] | Ocular |
| Respiratory Irritation | May cause respiratory irritation.[7][8] | Inhalation |
| Aquatic Toxicity | Harmful to aquatic life.[5][6] | Environmental Release |
Experimental Protocols: Disposal Procedures
Personal Protective Equipment (PPE)
Before handling this compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, Viton®) are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors or dust.[1][9]
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent incompatible materials from mixing.
-
Solid Waste: Collect solid this compound, contaminated spatulas, weighing boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][2]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For minor spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[1] Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2]
-
Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Cleaning: After the bulk of the spill has been collected, clean the affected area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be collected as hazardous waste.[2]
Labeling and Storage
Proper labeling and storage of waste containers are critical for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of waste generation.[2] The associated hazards (e.g., Flammable, Toxic, Irritant) should also be clearly indicated.[1]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][2]
Final Disposal
The final disposal of hazardous waste must be handled by qualified professionals.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] The primary method for the disposal of such organic chemical waste is typically high-temperature incineration.[10][11][12]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[1]
Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Relationship between chemical properties and associated hazards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. saltworkstech.com [saltworkstech.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 6-(2-Methoxyphenyl)pyridin-3-ol
Essential Safety and Handling Guide for 6-(2-Methoxyphenyl)pyridin-3-ol
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following information is synthesized from the SDSs of structurally similar compounds, including 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol and 6-(3-Methoxyphenyl)pyridin-3-ol, as well as general safety guidelines for pyridine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any experimental work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Hazard Identification and Precautionary Measures
Based on data from similar compounds, this compound is anticipated to pose the following hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation: Can lead to redness, pain, and potential damage to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][2]
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
-
Store in a well-ventilated place and keep the container tightly closed.[1][2]
-
Dispose of contents/container to an approved waste disposal plant.[1][2]
Quantitative Data
Due to the absence of experimental data for this compound, the following table includes computed properties for structurally related compounds to provide an estimation of their physical and chemical characteristics.
| Property | 6-(3-Methoxyphenyl)pyridin-3-ol | (2-Methoxyphenyl)propanedial | 3-(4-Methoxyphenyl)-1-propanol |
| Molecular Formula | C12H11NO2 | C10H10O3 | C10H14O2 |
| Molecular Weight | Not specified in search results | 178.18 g/mol | 166.22 g/mol |
| CAS Number | 1312339-14-2 | 1057670-79-7 | 5406-18-8 |
Note: The data presented above is for structurally similar compounds and should be used for estimation purposes only.
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance.[4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Hand Protection: Wear nitrile or neoprene gloves. Avoid latex gloves. Always check the manufacturer's glove compatibility chart.[3]
-
Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron.[4]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates is required. All personnel requiring a respirator must be medically cleared and fit-tested.[4]
3. Handling and Storage:
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
Emergency Procedures
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
In Case of a Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material like sand or vermiculite. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. (2-Methoxyphenyl)propanedial | C10H10O3 | CID 53434166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-3-(2-methoxyphenyl)prop-2-en-1-ol | C10H12O2 | CID 11400969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
